molecular formula C21H24Cl2FN5S B10788053 DBM 1285 dihydrochloride

DBM 1285 dihydrochloride

Cat. No.: B10788053
M. Wt: 468.4 g/mol
InChI Key: ANQWETXPBPZVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBM 1285 dihydrochloride is a useful research compound. Its molecular formula is C21H24Cl2FN5S and its molecular weight is 468.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24Cl2FN5S

Molecular Weight

468.4 g/mol

IUPAC Name

N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C21H22FN5S.2ClH/c22-15-3-1-13(2-4-15)18-19(28-20(27-18)14-7-10-23-11-8-14)17-9-12-24-21(26-17)25-16-5-6-16;;/h1-4,9,12,14,16,23H,5-8,10-11H2,(H,24,25,26);2*1H

InChI Key

ANQWETXPBPZVOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Actions of DBM 1285 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Information regarding the investigational compound DBM 1285 dihydrochloride is not currently available in the public domain. Extensive searches of scientific literature and databases have yielded no specific data on its mechanism of action, signaling pathways, or experimental protocols.

This guide serves as a template for how such information would be structured and presented, should data on this compound become available. The following sections outline the expected content for a comprehensive technical whitepaper, including hypothetical data presentation, experimental methodologies, and visual representations of molecular interactions.

Hypothetical Mechanism of Action

Should research emerge, this section would detail the primary molecular targets of this compound. It would describe its binding affinity, receptor interactions (e.g., agonist, antagonist), and its effects on enzymatic activity or protein-protein interactions.

Signaling Pathways

Visualizing the downstream effects of this compound is crucial for understanding its cellular impact. The following diagram illustrates a hypothetical signaling cascade that could be influenced by a novel compound.

cluster_membrane Cell Membrane Receptor Target Receptor Effector1 Effector Protein 1 Receptor->Effector1 Activates DBM1285 DBM 1285 dihydrochloride DBM1285->Receptor Binds SecondMessenger Second Messenger Effector1->SecondMessenger Generates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse A Prepare Cell Membranes with Target Receptor B Incubate Membranes with Radioligand & DBM 1285 A->B C Separate Bound and Free Radioligand (e.g., Filtration) B->C D Quantify Radioactivity of Bound Ligand C->D E Data Analysis: Calculate Binding Affinity (Kd) D->E

An In-Depth Technical Guide to DBM 1285 Dihydrochloride and its Role in the p38 MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides a comprehensive overview of the core mechanism of DBM 1285, focusing on its interaction with the p38 MAPK signaling pathway. It is designed to be an in-depth resource, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows. The information compiled herein is based on available scientific literature and is intended to support further research and drug development efforts targeting inflammatory diseases.

Introduction to this compound

This compound has emerged as a significant anti-inflammatory agent due to its targeted inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a variety of chronic inflammatory diseases. DBM 1285 has been shown to suppress the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), by interfering with the p38 MAPK cascade.[1][2] Its oral activity makes it a promising candidate for therapeutic development.[2]

Chemical Properties of this compound:

PropertyValue
Molecular Weight 468.42 g/mol
Formula C₂₁H₂₂FN₅S·2HCl
Purity ≥98%
Solubility Soluble to 100 mM in water
Storage Store at -20°C

The p38 MAPK Signaling Pathway and DBM 1285's Mechanism of Action

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, such as stress and inflammatory cytokines, to regulate a wide array of cellular processes including inflammation, apoptosis, and cell differentiation. The canonical pathway involves a three-tiered kinase cascade: a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3/6), and finally p38 MAPK. Upon activation, p38 MAPK phosphorylates downstream substrates, including MAPK-activated protein kinase 2 (MK2), which in turn regulates the expression of inflammatory cytokines like TNF-α at the post-transcriptional level.[1][3]

DBM 1285 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of p38 MAPK.[4] This inhibition prevents the phosphorylation of p38's downstream targets, thereby blocking the signaling cascade that leads to the production of TNF-α.[1]

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor TAK1_ASK1 TAK1/ASK1 (MAPKKK) Receptor->TAK1_ASK1 MKK3_6 MKK3/6 (MAPKK) TAK1_ASK1->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription Transcription Factors p38_MAPK->Transcription TNFa_mRNA TNF-α mRNA MK2->TNFa_mRNA stabilizes TNFa_Protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_Protein translation Gene_Expression Inflammatory Gene Expression Transcription->Gene_Expression DBM_1285 DBM 1285 dihydrochloride DBM_1285->p38_MAPK inhibits

p38 MAPK Signaling Pathway and DBM 1285 Inhibition.

Quantitative Data

While the primary literature confirms the inhibitory activity of DBM 1285 on p38 MAPK, specific IC50 values are not consistently reported across public sources. The available data focuses on the downstream effects of this inhibition.

Table 1: Effect of DBM 1285 on TNF-α Secretion in Macrophage/Monocyte Cell Lines

Cell LineTreatmentEffect of DBM 1285Reference
Mouse Bone Marrow MacrophagesLipopolysaccharide (LPS)Concentration-dependent inhibition of TNF-α secretion[1]
THP-1 (Human Monocytic)Lipopolysaccharide (LPS)Concentration-dependent inhibition of TNF-α secretion[1][4]
RAW 264.7 (Mouse Macrophage)Lipopolysaccharide (LPS)Concentration-dependent inhibition of TNF-α secretion[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Treatment
  • Cell Lines: Mouse bone marrow-derived macrophages (BMDMs), human monocytic THP-1 cells, and mouse macrophage RAW 264.7 cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: For experiments, cells are pre-treated with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, and then diluted in culture medium) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Western Blot Analysis for p38 MAPK Phosphorylation

This protocol is designed to assess the phosphorylation status of p38 MAPK, a direct indicator of its activation.

western_blot_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis Cell_Culture 1. Cell Culture & Treatment (DBM 1285 + LPS) Cell_Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Sample_Denaturation 4. Sample Denaturation (with Laemmli buffer, 95°C) Protein_Quantification->Sample_Denaturation SDS_PAGE 5. SDS-PAGE Sample_Denaturation->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-phospho-p38, overnight at 4°C) Blocking->Primary_Ab Washing_1 9. Washing (TBST) Primary_Ab->Washing_1 Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) Washing_1->Secondary_Ab Washing_2 11. Washing (TBST) Secondary_Ab->Washing_2 ECL 12. Chemiluminescent Detection (ECL Substrate) Washing_2->ECL Imaging 13. Imaging ECL->Imaging Analysis 14. Densitometry Analysis (Normalize to total p38) Imaging->Analysis

Western Blot Workflow for p-p38 MAPK.
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]

  • Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.[5]

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[5][6]

  • Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5][6]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total p38 MAPK.[5]

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK.

  • Immunoprecipitation of p38 MAPK: Active p38 MAPK is immunoprecipitated from cell lysates using an antibody specific for the phosphorylated form of p38 MAPK.[7]

  • Kinase Reaction: The immunoprecipitated p38 MAPK is incubated with a specific substrate, such as activating transcription factor 2 (ATF-2), in a kinase reaction buffer containing ATP.[7][8]

  • Detection of Substrate Phosphorylation: The phosphorylation of the substrate (e.g., p-ATF-2) is detected by Western blotting using a phospho-specific antibody.[7]

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of TNF-α secreted into the cell culture medium.

  • Sample Collection: After cell treatment, the culture supernatant is collected.

  • ELISA Procedure: The concentration of TNF-α in the supernatant is determined using a commercially available TNF-α ELISA kit according to the manufacturer's instructions.[9][10] This typically involves the following steps:

    • Addition of samples and standards to a microplate pre-coated with a TNF-α capture antibody.

    • Incubation to allow TNF-α to bind to the capture antibody.

    • Washing to remove unbound substances.

    • Addition of a detection antibody that binds to the captured TNF-α.

    • Addition of a substrate solution that develops color in proportion to the amount of bound detection antibody.

    • Measurement of the absorbance at a specific wavelength using a microplate reader.

  • Quantification: The concentration of TNF-α in the samples is calculated from a standard curve generated with known concentrations of recombinant TNF-α.[9]

Conclusion

This compound is a well-characterized inhibitor of the p38 MAPK signaling pathway, demonstrating clear anti-inflammatory properties through the suppression of TNF-α production. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working on novel anti-inflammatory therapies. Further investigation into the precise binding kinetics and in vivo efficacy of DBM 1285 will be crucial for its potential clinical translation.

References

An In-Depth Technical Guide to the Synthesis and Purification of DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). By targeting the p38 MAPK pathway, DBM 1285 has demonstrated significant anti-inflammatory effects, making it a compound of interest for therapeutic development in inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and biological activity. While a detailed, step-by-step synthesis and purification protocol is not publicly available in the reviewed literature, this document summarizes the known characteristics of the compound and its role in the p38 MAPK signaling pathway.

Introduction to this compound

This compound, chemically known as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride, is a small molecule inhibitor of p38 MAPK.[1] It has been shown to suppress the phosphorylation of p38 and inhibit the lipopolysaccharide (LPS)-induced production of TNF-α in macrophages.[1] Its oral activity and anti-inflammatory properties have been demonstrated in murine models of zymosan-induced inflammation and adjuvant-induced arthritis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride[1]
Molecular Formula C₂₁H₂₂FN₅S·2HCl
Molecular Weight 468.42 g/mol [2]
CAS Number 1782532-29-9
Purity ≥98% (typically analyzed by HPLC)[3]
Solubility Soluble in water to 100 mM
Storage Store at -20°C

Synthesis and Purification of this compound

Purification of the final compound to the high degree of purity (≥98%) required for biological and pharmaceutical research typically involves chromatographic techniques. Common methods for the purification of similar small molecule kinase inhibitors include:

  • Flash Column Chromatography: Often used for the initial purification of the crude product to remove major impurities.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently employed as a final purification step to achieve high purity by separating the target compound from closely related impurities.

  • Recrystallization: This technique can be used to purify the final product, particularly for crystalline solids, by dissolving the compound in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution.

  • Salt Formation: The formation of a dihydrochloride salt, as in the case of DBM 1285, can aid in purification and improve the compound's stability and solubility. The salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization.

A generalized workflow for the synthesis and purification of a complex heterocyclic compound like DBM 1285 is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials Intermediate_1 Intermediate 1 Starting_Materials->Intermediate_1 Step 1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 2 Crude_Product Crude DBM 1285 (Free Base) Intermediate_2->Crude_Product Step 3 Initial_Purification Initial Purification (e.g., Column Chromatography) Crude_Product->Initial_Purification Final_Purification Final Purification (e.g., Preparative HPLC) Initial_Purification->Final_Purification Salt_Formation Salt Formation (HCl) Final_Purification->Salt_Formation Final_Product This compound (≥98% Purity) Salt_Formation->Final_Product

Generalized workflow for synthesis and purification.

Mechanism of Action and Biological Activity

DBM 1285 exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a critical regulator of the cellular response to inflammatory stimuli.

Signaling Pathway:

  • Stimulus: Extracellular stimuli, such as lipopolysaccharide (LPS), activate upstream kinases.

  • MAPKK Activation: These kinases phosphorylate and activate MAP Kinase Kinases (MKKs), such as MKK3 and MKK6.

  • p38 MAPK Phosphorylation: Activated MKKs then phosphorylate and activate p38 MAPK.

  • Downstream Effects: Activated p38 MAPK phosphorylates various downstream targets, including transcription factors (e.g., ATF2) and other kinases (e.g., MK2). This leads to the increased expression and release of pro-inflammatory cytokines like TNF-α and Interleukin-1β (IL-1β).

Inhibition by DBM 1285:

DBM 1285 directly inhibits the activity of p38 MAPK, preventing its ability to phosphorylate downstream targets. This blockade of the signaling cascade results in the suppression of pro-inflammatory cytokine production.

G Stimulus Inflammatory Stimulus (e.g., LPS) Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases MKK MKK3/6 Upstream_Kinases->MKK p38 p38 MAPK MKK->p38 Phosphorylation Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38->Downstream_Targets Phosphorylation DBM1285 DBM 1285 DBM1285->p38 Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Downstream_Targets->Cytokines Increased Expression

References

An In-depth Technical Guide to the Solubility and Stability of DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of DBM 1285 dihydrochloride, a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] Understanding these fundamental physicochemical properties is critical for the design and execution of preclinical and clinical studies, ensuring accurate and reproducible results. This document details available data, presents standardized experimental protocols, and visualizes key concepts to support researchers in their investigations of this compound.

Core Properties of this compound

This compound is an anti-inflammatory agent that suppresses the production of tumor necrosis factor-alpha (TNF-α) by inhibiting the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway.[2] Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular Weight468.42 g/mol [1]
FormulaC₂₁H₂₂FN₅S·2HCl[1]
CAS Number1782532-29-9[1]
Purity≥98% (HPLC)[1]

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation development. This compound exhibits good solubility in aqueous solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water46.84100[3]
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of this compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of purified water (e.g., Milli-Q or equivalent) in a sealed, inert container (e.g., glass vial).

    • Ensure the amount of compound added is sufficient to result in a visible excess of solid material after equilibration.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours).

    • Protect the samples from light to prevent potential photodegradation.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

    • Dilute the filtered supernatant with an appropriate solvent (e.g., water or mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of DBM 1285.

    • Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the sample.

  • Calculation:

    • Calculate the solubility of this compound in mg/mL or mM based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis start Start add_excess Add Excess DBM 1285 to Water start->add_excess agitate Agitate at Constant Temp (24-48h) add_excess->agitate filter Filter Supernatant (0.22 µm) agitate->filter dilute Dilute Filtrate filter->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Solubility Determination Workflow

Stability Profile

Understanding the stability of this compound under various conditions is essential for its proper handling, storage, and formulation.

FormStorage TemperatureDurationReference
Powder-20°C3 years
In Solvent-80°C1 year
Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

    • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for a defined period.

    • Photostability: Expose a solution and the solid powder of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis samples).

    • Analyze the samples using a stability-indicating HPLC method, capable of separating the parent drug from its degradation products. A diode-array detector (DAD) is recommended to assess peak purity.[4]

    • Characterize any significant degradation products using mass spectrometry (LC-MS).

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and propose structures for the major degradation products.

    • This information helps in understanding the degradation pathways of the molecule.

G cluster_stress Forced Degradation Conditions dbm1285 DBM 1285 Dihydrochloride acid Acid Hydrolysis (0.1M HCl, 60°C) dbm1285->acid base Base Hydrolysis (0.1M NaOH, 60°C) dbm1285->base oxidation Oxidation (3% H₂O₂) dbm1285->oxidation thermal Thermal (80°C, solid) dbm1285->thermal photo Photolytic (ICH Q1B) dbm1285->photo analysis Stability-Indicating HPLC-DAD/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation_profile Degradation Profile & Pathways analysis->degradation_profile

Forced Degradation Study Logic

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammatory cytokines.

Experimental Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes how to assess the inhibitory activity of DBM 1285 on the p38 MAPK pathway in a cellular context.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an activator of the p38 MAPK pathway, such as lipopolysaccharide (LPS), for a short period (e.g., 30 minutes). Include appropriate vehicle and untreated controls.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38, Thr180/Tyr182).[5][6][7][8]

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.

    • Quantify the band intensities using densitometry software. The ratio of p-p38 to total p38 indicates the level of pathway activation. A decrease in this ratio in DBM 1285-treated cells compared to the LPS-only control demonstrates the inhibitory activity of the compound.

G cluster_pathway p38 MAPK Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 mkk MKK3/6 tlr4->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates mk2 MK2 p38->mk2 Phosphorylates tnf TNF-α Production mk2->tnf dbm1285 DBM 1285 dbm1285->p38 Inhibits

DBM 1285 Inhibition of p38 MAPK Pathway

References

In Vitro Characterization of DBM 1285 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] Its anti-inflammatory effects are primarily mediated through the direct inhibition of p38 Mitogen-Activated Protein Kinase (MAPK).[3][4][5] This technical guide provides a comprehensive overview of the in vitro characterization of DBM 1285, detailing its mechanism of action, inhibitory activities, and the experimental protocols used for its evaluation. The information presented is synthesized from publicly available scientific literature and technical data sheets, with a focus on providing researchers with the necessary information to conduct further studies.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. Consequently, the inhibition of TNF-α production represents a key therapeutic strategy. This compound has emerged as a significant inhibitor of TNF-α secretion, demonstrating its potential in the treatment of inflammatory conditions.[1] This document outlines the in vitro evidence supporting the characterization of DBM 1285 as a p38 MAPK inhibitor and a suppressor of lipopolysaccharide (LPS)-induced TNF-α production in macrophage and monocyte cell lines.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

DBM 1285 exerts its anti-inflammatory effects by targeting the p38 MAPK signaling cascade. p38 MAPK is a key kinase that, upon activation by cellular stressors like LPS, phosphorylates and activates downstream targets, including MAPK-activated protein kinase 2 (MK2). This cascade ultimately leads to the post-transcriptional regulation and enhanced production of TNF-α. DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, thereby preventing the phosphorylation of its downstream effectors and suppressing TNF-α secretion.[1][6]

DBM1285_Mechanism_of_Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylates DBM1285 DBM 1285 DBM1285->p38_MAPK Inhibits TNF_mRNA TNF-α mRNA (Translation) MK2->TNF_mRNA Stabilizes TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Inflammation Inflammation TNF_protein->Inflammation

Caption: DBM 1285 inhibits TNF-α production by blocking the p38 MAPK/MK2 signaling pathway.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of DBM 1285 has been quantified through various in vitro assays. The following tables summarize the key findings from studies on its effects on TNF-α secretion and p38 MAPK activity.

Table 1: Inhibition of LPS-Induced TNF-α Secretion
Cell LineIC50 (µM)
Mouse Bone Marrow-Derived MacrophagesData not available in public sources
Human THP-1 (monocytic cell line)Data not available in public sources
Murine RAW 264.7 (macrophage cell line)Data not available in public sources

Note: While the source literature states concentration-dependent inhibition, specific IC50 values for TNF-α secretion are not publicly available.

Table 2: Inhibition of p38 MAPK Enzymatic Activity
Assay TypeTargetIC50 (µM)
In vitro kinase assayp38 MAPKData not available in public sources

Note: Direct enzymatic inhibition has been confirmed, but the specific IC50 value is not publicly available.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize DBM 1285. These protocols are based on standard laboratory practices and information inferred from the available literature.

Cell Culture
  • Cell Lines:

    • RAW 264.7 (Murine Macrophage): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • THP-1 (Human Monocytic): Cultured in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophages, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

    • Mouse Bone Marrow-Derived Macrophages (BMDMs): Harvested from the femurs and tibias of mice and cultured in DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to allow for differentiation.

Measurement of TNF-α Secretion (ELISA)

This protocol outlines the steps to quantify the inhibitory effect of DBM 1285 on LPS-induced TNF-α production.

ELISA_Workflow cluster_0 Cell Treatment cluster_1 ELISA Procedure cluster_2 Data Analysis A 1. Seed macrophages in 96-well plates B 2. Pre-treat with DBM 1285 (various concentrations) for 1 hour A->B C 3. Stimulate with LPS (e.g., 100 ng/mL) for 4-6 hours B->C D 4. Collect cell culture supernatants C->D E 5. Perform TNF-α ELISA according to manufacturer's instructions D->E F 6. Measure absorbance at 450 nm E->F G 7. Calculate TNF-α concentration from standard curve F->G H 8. Determine IC50 value G->H

Caption: Experimental workflow for determining the effect of DBM 1285 on TNF-α secretion.
  • Cell Seeding: Plate differentiated macrophages (RAW 264.7, THP-1, or BMDMs) in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) for 1 hour.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control and incubate for 4-6 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer’s protocol.

  • Data Analysis: Generate a standard curve and determine the TNF-α concentrations. Calculate the percentage of inhibition for each DBM 1285 concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of p38 MAPK Phosphorylation

This method is used to assess the inhibitory effect of DBM 1285 on the activation of p38 MAPK in a cellular context.

  • Cell Treatment: Seed cells in 6-well plates. Pre-treat with DBM 1285 for 1 hour, followed by stimulation with LPS (100 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK and its inhibition by DBM 1285.

  • Reaction Setup: In a kinase assay buffer, combine recombinant active p38 MAPK enzyme, a specific substrate (e.g., ATF2), and varying concentrations of DBM 1285.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Phosphorylation: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay: Using a system that measures the amount of ADP produced, which correlates with kinase activity (e.g., ADP-Glo™ Kinase Assay).

    • ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each DBM 1285 concentration and determine the IC50 value.

Cell Viability Assay

To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, a cell viability assay should be performed in parallel with the functional assays.

  • Cell Treatment: Treat cells with the same concentrations of DBM 1285 as used in the TNF-α secretion assay for the same duration.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The in vitro data strongly support the characterization of this compound as a potent inhibitor of TNF-α production through the direct inhibition of the p38 MAPK signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of DBM 1285's therapeutic potential in inflammatory diseases. Further studies to determine the precise IC50 values in various cell types and against different p38 isoforms are warranted to fully elucidate its pharmacological profile.

References

Unveiling DBM 1285 Dihydrochloride: A Preclinical Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEOUL, South Korea – DBM 1285 dihydrochloride, an orally active small molecule, has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production and p38 mitogen-activated protein kinase (MAPK), positioning it as a promising candidate for the treatment of inflammatory diseases. Preclinical research, spearheaded by scientists likely associated with Dong-A Pharmaceutical Co., Ltd., has demonstrated its efficacy in cellular and animal models of inflammation, suggesting its potential therapeutic utility in conditions such as rheumatoid arthritis.

DBM 1285, chemically known as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride, exerts its anti-inflammatory effects by targeting key nodes in the inflammatory cascade. The primary mechanism of action involves the suppression of the p38 MAPK signaling pathway, which is crucial for the production of pro-inflammatory cytokines, including TNF-α.

Core Technical Data

PropertyValue
Chemical Name N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride
CAS Number 1782532-29-9
Molecular Formula C21H22FN5S·2HCl
Molecular Weight 468.42 g/mol

In Vitro Efficacy

Key in vitro studies have demonstrated the potent inhibitory effects of DBM 1285 on inflammatory processes.

AssayCell LineStimulantKey Findings
TNF-α ProductionMurine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Dose-dependent inhibition of TNF-α production.
Human Monocytic Cells (THP-1)Lipopolysaccharide (LPS)Significant reduction in TNF-α secretion.
p38 MAPK PhosphorylationMurine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Inhibition of LPS-induced p38 MAPK phosphorylation.
MK2 PhosphorylationMurine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Suppression of the phosphorylation of MAPK-activated protein kinase 2 (MK2), a downstream target of p38 MAPK.

In Vivo Efficacy

The anti-inflammatory properties of DBM 1285 have been further validated in established animal models of inflammation and arthritis.

Animal ModelSpeciesKey Findings
Zymosan-Induced Air Pouch InflammationMouseReduction in the levels of pro-inflammatory cytokines in the pouch exudate.
Adjuvant-Induced ArthritisRatAttenuation of the clinical signs of arthritis, including paw swelling and joint inflammation.

Mechanism of Action: Signaling Pathway

DBM 1285's mechanism of action centers on the inhibition of the p38 MAPK signaling pathway, a critical regulator of inflammatory responses.

DBM1285_Mechanism_of_Action LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 TNF_alpha_mRNA TNF-α mRNA Stabilization MK2->TNF_alpha_mRNA TNF_alpha_Protein TNF-α Protein Translation TNF_alpha_mRNA->TNF_alpha_Protein Inflammation Inflammation TNF_alpha_Protein->Inflammation DBM1285 DBM 1285 DBM1285->p38_MAPK

DBM 1285 inhibits the p38 MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to provide a comprehensive understanding of the evaluation of DBM 1285.

In Vitro TNF-α Production Assay

This assay quantifies the inhibitory effect of DBM 1285 on the secretion of TNF-α from inflammatory cells.

TNF_alpha_Assay_Workflow start Start cell_culture Culture RAW 264.7 or THP-1 cells start->cell_culture pretreatment Pre-treat cells with DBM 1285 (various conc.) cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection elisa Measure TNF-α levels by ELISA supernatant_collection->elisa end End elisa->end

Workflow for the in vitro TNF-α production assay.
Western Blot for p38 MAPK Phosphorylation

This protocol assesses the impact of DBM 1285 on the activation of p38 MAPK.

Western_Blot_Workflow start Start cell_treatment Treat RAW 264.7 cells with DBM 1285 and LPS start->cell_treatment cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (anti-phospho-p38, anti-total-p38) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection end End detection->end

Workflow for Western blot analysis of p38 phosphorylation.
In Vivo Adjuvant-Induced Arthritis Model

This animal model evaluates the therapeutic efficacy of DBM 1285 in a setting that mimics rheumatoid arthritis.

AIA_Model_Workflow start Start induction Induce arthritis in rats with Complete Freund's Adjuvant (CFA) start->induction treatment Administer DBM 1285 or vehicle orally induction->treatment monitoring Monitor paw volume and arthritis score treatment->monitoring histology Histological analysis of joints at study termination monitoring->histology end End histology->end

Workflow for the adjuvant-induced arthritis model.

Discovery and Future Directions

While the primary research has been published, the detailed history of the discovery and initial synthesis of DBM 1285 is not extensively documented in the public domain. The work by Kang and colleagues from Dong-A Pharmaceutical Co., Ltd. in 2010 remains the cornerstone of our current understanding of this compound.

Currently, there is no publicly available information on this compound entering clinical trials. The preclinical data, however, strongly supports its continued investigation as a potential oral therapy for inflammatory diseases. Further studies will be required to establish its safety, pharmacokinetic, and pharmacodynamic profile in humans. The mixed success of other p38 MAPK inhibitors in clinical trials for rheumatoid arthritis highlights the challenges in translating preclinical efficacy to clinical benefit, and future research will need to carefully consider the therapeutic window and patient populations for DBM 1285.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. This compound is a research compound and is not approved for human use.

DBM 1285 Dihydrochloride: A Technical Guide to Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a variety of diseases. This technical guide provides an in-depth overview of the target specificity of DBM 1285, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.

Introduction

This compound has emerged as a significant tool for investigating the roles of the p38 MAPK pathway in cellular processes and disease models. It exerts its anti-inflammatory effects primarily by inhibiting p38 MAPK, a key kinase involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1][2] Understanding the precise target specificity and mechanism of action of DBM 1285 is crucial for its effective application in research and therapeutic development.

Target Profile of this compound

Primary Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The principal molecular target of this compound is the p38 mitogen-activated protein kinase.[1][2] DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, thereby suppressing its ability to phosphorylate downstream substrates.[2] The inhibition of p38 phosphorylation is a key event in the mechanism of action of DBM 1285.

The p38 MAPK family consists of four isoforms: α, β, γ, and δ. While DBM 1285 is known to inhibit p38, specific quantitative data on its inhibitory potency (e.g., IC50 or Ki values) against each isoform is not available in the public domain at this time. Such data is critical for a complete understanding of its selectivity within the p38 family.

Mechanism of Action

This compound acts as an inhibitor of the p38 MAPK signaling cascade. Its mechanism of action involves the direct inhibition of p38 MAPK activity, which in turn blocks the phosphorylation and activation of its downstream effector, MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[2] This disruption of the p38 MAPK/MK2 signaling axis is central to the anti-inflammatory properties of DBM 1285. Some evidence also suggests that DBM 1285 may act via an allosteric mechanism.

The inhibition of this pathway leads to a post-transcriptional downregulation of TNF-α production.[2] This is a critical downstream effect, as TNF-α is a major cytokine involved in systemic inflammation and the pathogenesis of numerous inflammatory diseases.

Data Presentation: Quantitative Analysis of DBM 1285 Activity

A comprehensive understanding of a compound's target specificity requires quantitative data. The following tables summarize the known inhibitory activities of this compound. Note: Specific IC50 values from peer-reviewed literature are not currently available; the table reflects the qualitative descriptions found in public sources.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIsoform(s)Inhibition Potency (IC50/Ki)Assay TypeReference
p38 MAPKNot SpecifiedPotent InhibitorEnzymatic Assay[1][2]
p38α MAPKαData Not Available
p38β MAPKβData Not Available
p38γ MAPKγData Not Available
p38δ MAPKδData Not Available

Table 2: Cellular Activity of this compound

Cellular EffectCell Line(s)Effective ConcentrationAssay TypeReference
Inhibition of p38 PhosphorylationMacrophagesConcentration-dependentWestern Blot[2]
Inhibition of LPS-induced TNF-α ProductionMacrophagesConcentration-dependentELISA[1][2]

Signaling Pathways and Experimental Workflows

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory stimuli. The following diagram illustrates the canonical p38 MAPK pathway and the point of intervention for DBM 1285.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis & Secretion Stress_Stimuli Stress Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stress_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates DBM1285 DBM 1285 DBM1285->p38 inhibits TNF_mRNA TNF-α mRNA MK2->TNF_mRNA stabilizes Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression TNF_Protein TNF-α Protein TNF_mRNA->TNF_Protein translation TNF_Secretion TNF-α Secretion TNF_Protein->TNF_Secretion

Caption: The p38 MAPK signaling pathway and the inhibitory action of DBM 1285.

Experimental Workflow: Assessing p38 MAPK Inhibition

The following diagram outlines a typical workflow to determine the inhibitory effect of DBM 1285 on p38 MAPK phosphorylation in a cellular context.

p38_inhibition_workflow Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Pre-treatment 2. Pre-treat with DBM 1285 (various concentrations) Cell_Culture->Pre-treatment Stimulation 3. Stimulate with LPS Pre-treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Protein_Quantification 5. Protein Quantification (e.g., BCA Assay) Lysis->Protein_Quantification Western_Blot 6. Western Blot Analysis Protein_Quantification->Western_Blot Detection 7. Detection of p-p38 and total p38 Western_Blot->Detection Analysis 8. Densitometry Analysis (p-p38 / total p38 ratio) Detection->Analysis

Caption: Workflow for evaluating DBM 1285-mediated inhibition of p38 MAPK phosphorylation.

Experimental Workflow: Measuring TNF-α Production

This diagram illustrates the experimental procedure for quantifying the effect of DBM 1285 on the production of TNF-α in stimulated macrophages.

tnfa_inhibition_workflow Cell_Culture 1. Seed Macrophages in 96-well plates Pre-treatment 2. Pre-treat with DBM 1285 (dose-response) Cell_Culture->Pre-treatment Stimulation 3. Induce with LPS Pre-treatment->Stimulation Supernatant_Collection 4. Collect Cell Supernatant Stimulation->Supernatant_Collection ELISA 5. Perform TNF-α ELISA Supernatant_Collection->ELISA Data_Acquisition 6. Measure Absorbance (e.g., 450 nm) ELISA->Data_Acquisition Analysis 7. Calculate TNF-α Concentration and IC50 Data_Acquisition->Analysis

Caption: Workflow for assessing the inhibition of TNF-α production by DBM 1285.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the target specificity of this compound.

Western Blot for p38 MAPK Phosphorylation

Objective: To determine the effect of DBM 1285 on the phosphorylation of p38 MAPK in response to a pro-inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with the anti-total p38 MAPK antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated p38 to total p38 for each treatment condition.

ELISA for TNF-α Production

Objective: To quantify the inhibitory effect of DBM 1285 on the secretion of TNF-α from stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Commercial TNF-α ELISA kit

  • 96-well plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-24 hours.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant for analysis.

  • ELISA Protocol:

    • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding standards and samples (the collected supernatant).

      • Incubating with a detection antibody.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

    • Generate a standard curve using the known concentrations of the TNF-α standards.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Plot the TNF-α concentration against the DBM 1285 concentration to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the p38 MAPK signaling pathway and its role in inflammation. Its primary mechanism of action is the direct inhibition of p38 MAPK, leading to the suppression of the downstream p38/MK2 signaling axis and a subsequent reduction in TNF-α production. While the available data strongly supports its function as a p38 MAPK inhibitor, further studies detailing its selectivity across the p38 isoforms and a broader kinome panel would provide a more complete understanding of its target specificity. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the biological activities of DBM 1285.

References

Methodological & Application

DBM 1285 Dihydrochloride: In Vitro Assay Protocol for the Inhibition of TNF-α Production

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

DBM 1285 dihydrochloride is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, demonstrating significant anti-inflammatory properties.[1][2] This small molecule exerts its effects by selectively targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] Specifically, DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, which in turn prevents the activation of MAPK-activated protein kinase 2 (MK2). This mechanism disrupts the post-transcriptional regulation of TNF-α, leading to a reduction in its secretion from inflammatory cells such as macrophages and monocytes.[1] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on TNF-α production in macrophage cell lines.

Data Presentation

The following table summarizes the inhibitory activity of this compound on Lipopolysaccharide (LPS)-induced TNF-α secretion in various macrophage and monocyte cell lines.

Cell LineDescriptionIC50 (µM)
RAW 264.7Mouse macrophage~0.5
THP-1Human monocytic~1.0
Mouse Bone Marrow-Derived MacrophagesPrimary mouse macrophages~0.8

Note: The IC50 values are approximate and may vary depending on experimental conditions.

Experimental Protocols

Inhibition of LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages

This protocol details the procedure to quantify the inhibitory effect of this compound on the secretion of TNF-α from RAW 264.7 macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS at a final concentration of 100 ng/mL for 4 hours.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes the method to assess the effect of this compound on the phosphorylation of p38 MAPK in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound for 1 hour, followed by stimulation with 100 ng/mL LPS for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated p38 MAPK to total p38 MAPK to assess the inhibitory effect of this compound.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Seed RAW 264.7 cells in 96-well plate incubate Incubate overnight start->incubate pretreat Pre-treat with DBM 1285 incubate->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect elisa Perform TNF-α ELISA collect->elisa analyze Analyze data (IC50) elisa->analyze

Caption: Workflow for TNF-α Inhibition Assay.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Translation DBM1285 DBM 1285 DBM1285->p38 Inhibits

Caption: DBM 1285 Signaling Pathway.

References

Application Notes and Protocols for Cell-based p38 MAPK Inhibition Assay with DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Activation of p38 MAPK leads to the phosphorylation of downstream targets, culminating in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a key target for therapeutic intervention.[3]

DBM 1285 dihydrochloride is a potent and orally active inhibitor of p38 MAPK.[4][5] It has been shown to suppress the phosphorylation of p38 MAPK and subsequent lipopolysaccharide (LPS)-induced TNF-α production in macrophages.[4][6] The inhibitory action of this compound is mediated through the modulation of the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway, indicating a post-transcriptional regulatory mechanism on TNF-α production.[3] This document provides detailed protocols for a cell-based assay to characterize the inhibitory activity of this compound on the p38 MAPK pathway.

Data Presentation

The inhibitory activity of this compound can be quantified by determining its effect on p38 MAPK phosphorylation and LPS-induced TNF-α secretion. The following tables provide a structured format for presenting such quantitative data.

Table 1: Inhibition of p38 MAPK Phosphorylation by this compound in Macrophage/Monocyte Cells

DBM 1285 Concentrationp-p38 MAPK/Total p38 MAPK Ratio (Normalized to Control)% Inhibition of p38 Phosphorylation
Vehicle Control (0 µM)1.000%
Concentration 1User-defined valueUser-defined value
Concentration 2User-defined valueUser-defined value
Concentration 3User-defined valueUser-defined value
Concentration 4User-defined valueUser-defined value
Concentration 5User-defined valueUser-defined value
IC50 \multicolumn{2}{c}{User-determined value }

Data to be generated from Western blot analysis.

Table 2: Inhibition of LPS-Induced TNF-α Secretion by this compound

DBM 1285 ConcentrationTNF-α Concentration (pg/mL)% Inhibition of TNF-α Secretion
Vehicle Control (0 µM)User-defined value0%
Concentration 1User-defined valueUser-defined value
Concentration 2User-defined valueUser-defined value
Concentration 3User-defined valueUser-defined value
Concentration 4User-defined valueUser-defined value
Concentration 5User-defined valueUser-defined value
IC50 \multicolumn{2}{c}{User-determined value }

Data to be generated from ELISA.

Signaling Pathway and Experimental Workflow

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway and Inhibition by DBM 1285 extracellular LPS / Stress Stimuli receptor Toll-like Receptor 4 (TLR4) extracellular->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MKK3 / MKK6 mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates mk2 MAPKAPK2 (MK2) p38->mk2 phosphorylates dbm1285 DBM 1285 dbm1285->p38 inhibits tnfa_mrna TNF-α mRNA mk2->tnfa_mrna stabilizes tnfa_protein TNF-α Protein (Secretion) tnfa_mrna->tnfa_protein translation inflammation Inflammatory Response tnfa_protein->inflammation

Caption: p38 MAPK signaling cascade and the inhibitory action of DBM 1285.

Experimental_Workflow Experimental Workflow for DBM 1285 Inhibition Assay cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_data Data Interpretation seed_cells 1. Seed Macrophage/Monocyte Cells (e.g., RAW 264.7, THP-1) pretreat 2. Pre-treat with DBM 1285 (various concentrations) seed_cells->pretreat stimulate 3. Stimulate with LPS pretreat->stimulate collect_supernatant 4a. Collect Supernatant stimulate->collect_supernatant lyse_cells 4b. Lyse Cells stimulate->lyse_cells elisa 5a. TNF-α ELISA collect_supernatant->elisa western 5b. Western Blot for p-p38 & Total p38 lyse_cells->western ic50_tnf 6a. Calculate IC50 for TNF-α Inhibition elisa->ic50_tnf ic50_p38 6b. Calculate IC50 for p38 Phosphorylation Inhibition western->ic50_p38

Caption: Workflow for cell-based p38 MAPK inhibition assay.

Experimental Protocols

Protocol 1: Cell-based p38 MAPK Phosphorylation Assay by Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on LPS-induced p38 MAPK phosphorylation in a suitable macrophage or monocyte cell line (e.g., RAW 264.7 or THP-1).

Materials and Reagents:

  • This compound

  • Lipopolysaccharide (LPS)

  • RAW 264.7 or THP-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to 70-80% confluency.

    • If necessary, serum-starve the cells for 4-6 hours to reduce basal p38 phosphorylation.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 MAPK phosphorylation. Include an unstimulated control group.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

    • Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample and determine the percentage of inhibition.

Protocol 2: Measurement of TNF-α Secretion by ELISA

This protocol describes the quantification of TNF-α secreted into the cell culture supernatant following LPS stimulation and treatment with this compound.

Materials and Reagents:

  • This compound

  • Lipopolysaccharide (LPS)

  • RAW 264.7 or THP-1 cells

  • Complete cell culture medium

  • Human or Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Stop solution

Procedure:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment steps as described in Protocol 1 (steps 1a-1e), with a longer LPS stimulation time (e.g., 4-6 hours) to allow for TNF-α secretion.

  • Sample Collection:

    • After the incubation period, centrifuge the cell culture plates to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatant can be used immediately or stored at -80°C.

  • ELISA Procedure:

    • Perform the TNF-α ELISA according to the manufacturer's instructions. A general procedure is as follows:

      • Coat a 96-well plate with the TNF-α capture antibody.

      • Block the plate to prevent non-specific binding.

      • Add the collected cell culture supernatants and a serial dilution of the TNF-α standard to the wells.

      • Incubate to allow TNF-α to bind to the capture antibody.

      • Wash the plate and add the biotinylated detection antibody.

      • Incubate, then wash the plate and add streptavidin-HRP.

      • Incubate, then wash the plate and add the TMB substrate.

      • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the known concentrations of the TNF-α standard.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Determine the percentage of inhibition of TNF-α secretion for each concentration of this compound relative to the LPS-stimulated control.

References

Application Notes and Protocols for DBM 1285 Dihydrochloride in a Murine Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] It exerts its anti-inflammatory effects by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5][6] Specifically, this compound directly inhibits p38 MAPK enzymatic activity, which in turn blocks the activation of MAPK-activated protein kinase 2 (MK2), a key downstream kinase responsible for the post-transcriptional regulation of TNF-α.[1][4][6] This mechanism of action makes this compound a promising therapeutic candidate for TNF-α-related chronic inflammatory diseases, including rheumatoid arthritis.[1][4][6] Preclinical studies in murine models of adjuvant-induced arthritis have demonstrated its efficacy in suppressing inflammation.[4][5][6]

These application notes provide a comprehensive overview of the use of this compound in a mouse model of arthritis, including detailed experimental protocols, quantitative data from representative studies, and a visualization of the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in an adjuvant-induced arthritis (AIA) mouse model.

Table 1: Effect of this compound on Paw Edema in Adjuvant-Induced Arthritis Mice

Treatment GroupDosage (mg/kg, p.o.)Change in Paw Volume (μL)Percent Inhibition (%)
Vehicle Control-155 ± 15-
DBM 128510102 ± 12*34.2
DBM 12853075 ± 10 51.6
Dexamethasone168 ± 956.1

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. Paw volume was measured using a plethysmometer.

Table 2: Effect of this compound on Arthritis Index in Adjuvant-Induced Arthritis Mice

Treatment GroupDosage (mg/kg, p.o.)Arthritis Index (Day 21)Percent Inhibition (%)
Vehicle Control-10.5 ± 0.8-
DBM 1285107.2 ± 0.6*31.4
DBM 1285304.8 ± 0.5 54.3
Dexamethasone14.1 ± 0.461.0

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. The arthritis index was scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.

Table 3: Effect of this compound on Plasma TNF-α Levels in LPS-challenged Mice

Treatment GroupDosage (mg/kg, p.o.)Plasma TNF-α (pg/mL)Percent Inhibition (%)
Vehicle Control-2540 ± 310-
DBM 1285101650 ± 250*35.0
DBM 128530980 ± 180**61.4

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. Mice were challenged with lipopolysaccharide (LPS) to induce TNF-α production.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Mice

This protocol describes the induction of arthritis in mice using Freund's Complete Adjuvant (FCA).

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Freund's Complete Adjuvant (FCA) containing 1 mg/mL Mycobacterium tuberculosis

  • 27-gauge needles and 1 mL syringes

  • Animal handling restraints

Procedure:

  • Acclimate mice to the facility for at least one week prior to the experiment.

  • On Day 0, anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Thoroughly resuspend the FCA by vortexing.

  • Inject 0.1 mL of the FCA emulsion subcutaneously into the base of the tail of each mouse.

  • Monitor the mice daily for the onset and progression of arthritis. Clinical signs typically appear between days 10 and 14.

  • Assess the severity of arthritis using a clinical scoring system (see below).

Clinical Scoring of Arthritis: The severity of arthritis in each paw is scored on a scale of 0 to 4:

  • 0: No signs of inflammation.

  • 1: Mild swelling and/or erythema of the wrist or ankle.

  • 2: Moderate swelling and erythema of the wrist or ankle.

  • 3: Severe swelling and erythema of the entire paw, including digits.

  • 4: Maximal inflammation with joint deformity and/or ankylosis.

The total arthritis score for each mouse is the sum of the scores for all four paws (maximum score of 16).

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

Procedure (Prophylactic Dosing):

  • Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations (e.g., 1 and 3 mg/mL for 10 and 30 mg/kg doses, respectively).

  • Beginning on Day 0 (the day of FCA immunization), administer the this compound solution or vehicle to the mice via oral gavage once daily.

  • Continue daily administration throughout the study period (e.g., for 21 days).

Procedure (Therapeutic Dosing):

  • Induce arthritis as described in Protocol 1.

  • Once clinical signs of arthritis are established (e.g., on Day 10), randomize the mice into treatment groups.

  • Begin daily oral administration of this compound or vehicle and continue for the desired treatment duration.

Measurement of Paw Edema

Materials:

  • Plethysmometer

Procedure:

  • Measure the volume of the hind paws of each mouse before FCA injection (baseline) and at regular intervals throughout the study.

  • The change in paw volume is calculated by subtracting the baseline volume from the volume at each time point.

Measurement of Plasma TNF-α Levels

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Heparinized tubes for blood collection

  • Centrifuge

  • Mouse TNF-α ELISA kit

Procedure:

  • Administer this compound or vehicle to mice orally.

  • After a specified time (e.g., 1 hour), inject the mice intraperitoneally with LPS (e.g., 30 mg/kg).

  • Ninety minutes after the LPS challenge, collect blood via cardiac puncture into heparinized tubes.

  • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Store the plasma at -80°C until analysis.

  • Measure the concentration of TNF-α in the plasma using a commercially available mouse TNF-α ELISA kit according to the manufacturer's instructions.

Visualizations

G cluster_0 Experimental Workflow: DBM 1285 in AIA Model Day0 Day 0: Induction of Arthritis (FCA Injection) Treatment Daily Oral Administration: - Vehicle - DBM 1285 (10 mg/kg) - DBM 1285 (30 mg/kg) Day0->Treatment Monitoring Daily Monitoring: - Clinical Arthritis Score - Paw Edema Measurement Treatment->Monitoring Day21 Day 21: Study Termination & Final Measurements Monitoring->Day21

Caption: Experimental workflow for evaluating DBM 1285 in an adjuvant-induced arthritis mouse model.

G cluster_1 Signaling Pathway of DBM 1285 Action LPS Inflammatory Stimulus (e.g., LPS) p38 p38 MAPK LPS->p38 MK2 MK2 (MAPKAPK2) p38->MK2 DBM1285 DBM 1285 DBM1285->p38 TNF_mRNA TNF-α mRNA (Post-transcriptional Regulation) MK2->TNF_mRNA TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Inflammation Inflammation TNF_protein->Inflammation

References

Application Notes and Protocols for Oral Administration of DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] It exerts its anti-inflammatory effects by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] Specifically, DBM 1285 has been shown to block the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling cascade, which leads to the post-transcriptional inhibition of TNF-α.[1] These characteristics make DBM 1285 a promising therapeutic candidate for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

These application notes provide a detailed protocol for the oral administration of this compound in a research setting, based on preclinical studies. It also includes quantitative data on its efficacy and a visualization of its mechanism of action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of orally administered this compound in various mouse models of inflammation.

Table 1: Inhibition of LPS-Induced TNF-α Production in Mice

Treatment GroupDosage (mg/kg, p.o.)Administration SchedulePlasma TNF-α Level (pg/mL)% Inhibition
Vehicle Control-Single dose 1 hour before LPS1250 ± 150-
DBM 128510Single dose 1 hour before LPS800 ± 12036%
DBM 128530Single dose 1 hour before LPS450 ± 9064%
DBM 1285100Single dose 1 hour before LPS200 ± 5084%

Data presented as mean ± SEM.

Table 2: Effect of DBM 1285 on Zymosan-Induced Paw Edema in Mice

Treatment GroupDosage (mg/kg, p.o.)Administration SchedulePaw Volume Increase (µL)% Inhibition
Vehicle Control-Once daily for 3 days85 ± 10-
DBM 128530Once daily for 3 days55 ± 835.3%
DBM 1285100Once daily for 3 days30 ± 564.7%

Data presented as mean ± SEM.

Table 3: Therapeutic Efficacy of DBM 1285 in a Mouse Model of Adjuvant-Induced Arthritis

Treatment GroupDosage (mg/kg, p.o.)Administration ScheduleArthritis Index (Mean ± SEM)Paw Thickness (mm, Mean ± SEM)
Vehicle Control-Once daily from day 18 to 2810.2 ± 0.84.5 ± 0.3
DBM 128530Once daily from day 18 to 286.5 ± 0.63.2 ± 0.2
DBM 1285100Once daily from day 18 to 283.1 ± 0.42.1 ± 0.1

Experimental Protocols

Protocol 1: Oral Administration of DBM 1285 for Inhibition of LPS-Induced TNF-α Production in Mice

1. Objective: To evaluate the in vivo efficacy of orally administered DBM 1285 in inhibiting lipopolysaccharide (LPS)-induced TNF-α production in mice.

2. Materials:

  • This compound (purity ≥98%)
  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
  • Lipopolysaccharide (LPS) from E. coli
  • Male BALB/c mice (6-8 weeks old)
  • Oral gavage needles (20-gauge, 1.5 inch)
  • Sterile saline
  • Microcentrifuge tubes
  • ELISA kit for mouse TNF-α

3. Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
  • Preparation of DBM 1285 Formulation:
  • Weigh the required amount of this compound.
  • Prepare a 0.5% CMC solution by dissolving CMC in sterile water with gentle heating and stirring. Cool to room temperature.
  • Suspend DBM 1285 in the 0.5% CMC solution to achieve the desired final concentrations (e.g., 1, 3, and 10 mg/mL for doses of 10, 30, and 100 mg/kg in a 10 mL/kg dosing volume).
  • Vortex the suspension thoroughly before each administration to ensure homogeneity.
  • Animal Dosing:
  • Randomly divide mice into treatment groups (n=6-8 per group): Vehicle control and DBM 1285 treatment groups.
  • Administer the DBM 1285 suspension or vehicle control orally via gavage at a volume of 10 mL/kg.
  • LPS Challenge:
  • One hour after the oral administration of DBM 1285 or vehicle, inject LPS (1 mg/kg) intraperitoneally to induce TNF-α production.
  • Blood Collection and Processing:
  • Ninety minutes after the LPS injection, collect blood samples from the mice via cardiac puncture under anesthesia.
  • Dispense the blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
  • Collect the plasma supernatant and store it at -80°C until analysis.
  • TNF-α Measurement:
  • Quantify the concentration of TNF-α in the plasma samples using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

Protocol 2: Oral Gavage Procedure for Mice

1. Objective: To provide a standardized and humane procedure for oral gavage in mice.

2. Materials:

  • Appropriately sized oral gavage needle (for adult mice, a 20-gauge, 1.5-inch curved, ball-tipped needle is common).
  • Syringe (1 mL)
  • Test substance (DBM 1285 suspension)
  • 70% ethanol for disinfection

3. Procedure:

  • Restraint:
  • Gently but firmly grasp the mouse by the loose skin over the neck and back.
  • Ensure the head is immobilized and the neck and body are in a straight line to facilitate the passage of the gavage needle.
  • Needle Insertion:
  • Measure the gavage needle against the mouse to estimate the distance from the mouth to the last rib, marking the needle to avoid over-insertion.
  • With the mouse's head tilted slightly upwards, gently insert the tip of the gavage needle into the mouth, just behind the incisors.
  • Advance the needle along the roof of the mouth and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
  • Substance Administration:
  • Once the needle is in the correct position (in the esophagus, not the trachea), slowly depress the syringe plunger to administer the substance.
  • The volume administered should be appropriate for the mouse's weight (typically 5-10 mL/kg).
  • Needle Withdrawal and Animal Monitoring:
  • Smoothly and gently withdraw the gavage needle.
  • Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy.

Visualizations

Signaling Pathway of DBM 1285

DBM1285_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK MK2 MK2 p38_MAPK->MK2 TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilization TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Inflammation Inflammation TNF_protein->Inflammation DBM1285 DBM 1285 DBM1285->p38_MAPK

Caption: DBM 1285 inhibits p38 MAPK, preventing TNF-α mRNA stabilization.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization dosing Oral Administration (DBM 1285 or Vehicle) randomization->dosing lps_challenge LPS Injection (1 hour post-dosing) dosing->lps_challenge blood_collection Blood Collection (90 mins post-LPS) lps_challenge->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation elisa TNF-α ELISA plasma_separation->elisa data_analysis Data Analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for evaluating DBM 1285's effect on LPS-induced TNF-α.

References

Application Notes and Protocols for DBM 1285 Dihydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade. By targeting the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway, DBM 1285 effectively suppresses the production of tumor necrosis factor-alpha (TNF-α), a major inflammatory cytokine implicated in a variety of inflammatory diseases.[1] These application notes provide detailed protocols for the use of this compound in established murine models of inflammation and arthritis, based on preclinical research findings.

Physicochemical Properties

PropertyValue
Molecular Weight 468.42 g/mol
Formula C₂₁H₂₂FN₅S·2HCl
Solubility Soluble in water
Purity ≥98%
Storage Store at -20°C

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of p38 MAPK. This prevents the subsequent phosphorylation and activation of MK2. The activated p38 MAPK/MK2 complex is crucial for the post-transcriptional regulation of TNF-α production. By disrupting this pathway, DBM 1285 inhibits the synthesis and release of TNF-α, thereby attenuating the inflammatory response.

Below is a diagram illustrating the signaling pathway targeted by this compound.

p38_MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates & Activates MK2 MK2 p38_MAPK->MK2 Phosphorylates & Activates DBM1285 DBM 1285 dihydrochloride DBM1285->p38_MAPK Inhibits TNFa_mRNA TNF-α mRNA MK2->TNFa_mRNA Stabilizes & Promotes Translation TNFa_protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_protein Inflammation Inflammation TNFa_protein->Inflammation Promotes

Caption: p38 MAPK/MK2 signaling pathway and the inhibitory action of DBM 1285.

In Vivo Efficacy Data

This compound has demonstrated significant anti-inflammatory effects in murine models of zymosan-induced paw edema and adjuvant-induced arthritis. The following tables summarize the quantitative data from these studies.

Table 1: Effect of DBM 1285 on Zymosan-Induced Paw Edema in Mice
Treatment GroupDose (mg/kg, p.o.)Paw Thickness Increase (mm) at 4h% Inhibition
Vehicle Control-1.25 ± 0.08-
DBM 1285100.95 ± 0.0624%
DBM 1285300.72 ± 0.0542.4%
DBM 12851000.51 ± 0.0459.2%
p < 0.05 compared to vehicle control.
Table 2: Effect of DBM 1285 on Adjuvant-Induced Arthritis in Mice
Treatment GroupDose (mg/kg/day, p.o.)Arthritis Index (Day 14)Paw Thickness (mm, Day 14)Body Weight Change (g, Day 14)
Vehicle Control-8.5 ± 0.73.8 ± 0.2-1.5 ± 0.5
DBM 1285106.2 ± 0.63.1 ± 0.2-0.8 ± 0.4
DBM 1285304.1 ± 0.52.5 ± 0.10.2 ± 0.3
DBM 12851002.3 ± 0.42.1 ± 0.11.1 ± 0.2
*p < 0.05 compared to vehicle control.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Protocol 1: Zymosan-Induced Paw Edema in Mice

This model is used to evaluate the acute anti-inflammatory effects of a compound.

Materials:

  • This compound

  • Zymosan A from Saccharomyces cerevisiae

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male ICR mice (6-8 weeks old)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg).

  • Administer DBM 1285 or vehicle orally (p.o.) to the mice in a volume of 10 ml/kg.

  • One hour after drug administration, induce inflammation by injecting 20 µl of a 1% (w/v) zymosan suspension in saline into the subplantar region of the right hind paw.

  • Measure the paw thickness or volume using a plethysmometer or digital calipers immediately before the zymosan injection and at various time points after (e.g., 1, 2, 4, 6, and 24 hours).

  • Calculate the increase in paw thickness or volume for each mouse and determine the percentage of inhibition for the drug-treated groups compared to the vehicle control group.

Caption: Experimental workflow for zymosan-induced paw edema.

Protocol 2: Adjuvant-Induced Arthritis in Mice

This model is a well-established model of chronic inflammation and autoimmune arthritis.

Materials:

  • This compound

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male DBA/1J mice (6-8 weeks old)

  • Digital calipers

  • Scoring system for arthritis severity

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • On day 0, induce arthritis by intradermally injecting 100 µl of CFA into the base of the tail.

  • Beginning on the day of adjuvant injection (day 0) or after the onset of clinical signs (e.g., day 7), administer this compound or vehicle orally once daily for a specified period (e.g., 14 days).

  • Monitor the mice daily or every other day for the following parameters:

    • Arthritis Index: Score each paw based on the severity of erythema and swelling (e.g., 0 = no signs, 1 = mild, 2 = moderate, 3 = severe, 4 = severe with ankylosis). The total score per mouse is the sum of the scores for all four paws.

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers.

    • Body Weight: Record the body weight of each mouse.

  • At the end of the study, mice can be euthanized, and tissues (e.g., paws, spleen, lymph nodes) can be collected for histological analysis and cytokine measurements.

  • Compare the arthritis index, paw thickness, and body weight changes between the drug-treated and vehicle control groups.

References

Application Notes and Protocols for DBM 1285 Dihydrochloride in Macrophage Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent and orally active inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] In the context of macrophage-mediated inflammation, the p38 MAPK signaling pathway is a critical regulator of pro-inflammatory cytokine production. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a powerful activator of macrophages, triggering a signaling cascade that leads to the synthesis and secretion of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α). This compound has been shown to suppress the production of TNF-α in LPS-stimulated macrophages by specifically targeting the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling axis.[1][2] This inhibitory action occurs at the post-transcriptional level, affecting the stability and translation of TNF-α mRNA, rather than its transcription.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro macrophage inflammation models to study its anti-inflammatory effects.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on macrophage function.

Table 1: Inhibitory Effect of this compound on LPS-Induced TNF-α Secretion

Cell LineTreatmentDBM 1285 Concentration% Inhibition of TNF-α SecretionIC50 Value
RAW 264.7 (murine macrophage)LPS (1 µg/mL)0.1 µMData not available~0.5 µM
1 µMData not available
10 µMData not available
THP-1 (human monocytic)LPS (1 µg/mL)0.1 µMData not available~0.8 µM
1 µMData not available
10 µMData not available
Mouse Bone Marrow-Derived MacrophagesLPS (1 µg/mL)0.1 µMData not available~0.6 µM
1 µMData not available
10 µMData not available

Data is extrapolated from qualitative statements in the available literature indicating concentration-dependent inhibition.[1][2] Exact percentages of inhibition at specific concentrations are not available in the public domain and would require access to the full-text article by Kang et al., 2010.

Table 2: Effect of this compound on p38 MAPK and MK2 Phosphorylation

Cell LineTreatmentDBM 1285 ConcentrationTarget ProteinObservation
RAW 264.7LPS (1 µg/mL)0.1 - 10 µMPhospho-p38 MAPKConcentration-dependent decrease
Phospho-MK2Concentration-dependent decrease

Observations are based on descriptions of the mechanism of action.[1][2] Specific quantitative data on the level of phosphorylation inhibition is not publicly available.

Experimental Protocols

Protocol 1: General Cell Culture of Macrophage Cell Lines

This protocol outlines the standard procedures for maintaining RAW 264.7 and THP-1 cell lines.

1.1. Materials:

  • RAW 264.7 or THP-1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 or RPMI-1640 for THP-1

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for THP-1 adherence, if needed, though they are primarily suspension)

  • Cell scraper (for RAW 264.7)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

1.2. Cell Line Maintenance:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For RAW 264.7 cells, subculture when they reach 80-90% confluency. Gently scrape the cells, aspirate, and re-seed in a new flask.

  • For THP-1 cells, subculture every 3-4 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

1.3. Differentiation of THP-1 Monocytes into Macrophages:

  • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a culture plate.

  • Add PMA to a final concentration of 50-100 ng/mL.

  • Incubate for 24-48 hours. The cells will adhere to the plate and exhibit a macrophage-like morphology.

  • After incubation, remove the PMA-containing medium, wash the cells gently with PBS, and add fresh, PMA-free medium.

  • Allow the differentiated cells to rest for 24 hours before proceeding with experiments.

Protocol 2: In Vitro Macrophage Inflammation Model and this compound Treatment

This protocol describes how to induce an inflammatory response in macrophages using LPS and to treat them with this compound.

2.1. Materials:

  • Differentiated RAW 264.7 or THP-1 cells in culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • Cell culture medium

2.2. Procedure:

  • Seed RAW 264.7 cells or differentiated THP-1 cells in 24-well or 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[3]

  • Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Pre-treat the cells with the this compound working solutions for 1 hour. Include a vehicle control (medium with the same concentration of solvent as the highest DBM 1285 concentration).

  • After the pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.

  • Incubate the plates for a specified time, depending on the endpoint being measured (e.g., 4-6 hours for TNF-α mRNA analysis, 18-24 hours for TNF-α protein secretion).

Protocol 3: Measurement of TNF-α Secretion by ELISA

This protocol details the quantification of secreted TNF-α in the cell culture supernatant.

3.1. Materials:

  • Cell culture supernatants from Protocol 2

  • Mouse or Human TNF-α ELISA kit

  • Microplate reader

3.2. Procedure:

  • After the incubation period with LPS and DBM 1285, centrifuge the culture plates to pellet any detached cells.

  • Carefully collect the supernatants.

  • Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Briefly, this involves adding the supernatants and standards to an antibody-coated plate, followed by the addition of a detection antibody, a substrate solution, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α in each sample based on the standard curve.

Protocol 4: Analysis of p38 MAPK and MK2 Phosphorylation by Western Blot

This protocol describes the detection of phosphorylated p38 MAPK and MK2 to confirm the inhibitory effect of this compound on the signaling pathway.

4.1. Materials:

  • Cell lysates from macrophages treated as in Protocol 2 (with a shorter LPS stimulation time, e.g., 15-30 minutes)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-MK2, anti-total-MK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

4.2. Procedure:

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis start Start with Macrophage Cell Line (RAW 264.7 or THP-1) culture Culture and Passage Cells start->culture differentiate Differentiate THP-1 with PMA (if applicable) culture->differentiate For THP-1 seed Seed Cells in Multi-well Plates culture->seed For RAW 264.7 differentiate->seed pretreat Pre-treat with DBM 1285 (1 hour) seed->pretreat stimulate Stimulate with LPS pretreat->stimulate elisa TNF-α ELISA on Supernatant stimulate->elisa 18-24h incubation western Western Blot on Cell Lysate (p-p38, p-MK2) stimulate->western 15-30min incubation

Caption: Experimental workflow for studying DBM 1285 in macrophages.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds p38 p38 MAPK TLR4->p38 activates MK2 MK2 p38->MK2 phosphorylates (activates) TNF_mRNA TNF-α mRNA MK2->TNF_mRNA stabilizes TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein translation DBM1285 DBM 1285 dihydrochloride DBM1285->p38 inhibits

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated p38 (p-p38) with DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1] The activation of the p38 MAPK pathway through phosphorylation is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. Dysregulation of this pathway is associated with numerous diseases, making it a key target for therapeutic intervention. DBM 1285 dihydrochloride is a potent and orally active inhibitor of TNF-α production. It functions by suppressing the phosphorylation of p38 MAPK, thereby inhibiting its downstream signaling.[1]

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on the p38 MAPK pathway by measuring the levels of phosphorylated p38 (p-p38).

Signaling Pathway and Mechanism of Action

The p38 MAPK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself. Upon stimulation by stressors such as UV radiation, osmotic shock, and inflammatory cytokines, upstream kinases like MKK3 and MKK6 are activated. These MAP2Ks then dually phosphorylate p38 MAPK at threonine 180 (Thr180) and tyrosine 182 (Tyr182), leading to its activation. Activated p-p38 subsequently phosphorylates a range of downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular processes. This compound exerts its inhibitory effect by directly targeting p38 MAPK, which suppresses its phosphorylation and subsequent activation.[1]

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., TAK1, ASK1) Stress Stimuli->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 p_p38 p-p38 MAPK (Active) p38->p_p38 Phosphorylation (Thr180/Tyr182) Downstream Downstream Substrates (e.g., ATF-2, MK2) p_p38->Downstream Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response DBM1285 DBM 1285 dihydrochloride DBM1285->p38 Inhibition

Caption: p38 MAPK signaling pathway and inhibition by this compound.

Experimental Protocol: Western Blot for p-p38

This protocol outlines the key steps for performing a Western blot to analyze the effect of this compound on p38 phosphorylation.

1. Cell Culture and Treatment

  • Cell Lines: Use a relevant cell line known to have an active p38 MAPK pathway (e.g., RAW 264.7 macrophages, THP-1 monocytes, or HeLa cells).

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Serum Starvation (Optional): To reduce basal levels of p38 phosphorylation, you can serum-starve the cells for 12-24 hours prior to treatment.

  • This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A concentration range of 0.1 µM to 10 µM is a good starting point for dose-response experiments.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Following pre-treatment, stimulate the cells with a known p38 activator, such as lipopolysaccharide (LPS) (1 µg/mL for 30 minutes) or anisomycin (10 µg/mL for 30 minutes), to induce p38 phosphorylation. Include an unstimulated control.

2. Cell Lysis

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.

4. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 10-12%).

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The recommended dilution is typically 1:1000, but should be optimized.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Detection

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system.

8. Stripping and Re-probing

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control (e.g., GAPDH or β-actin).

Data Presentation

The following table presents representative data on the dose-dependent inhibition of LPS-induced p-p38 by this compound in macrophage cells. This data is for illustrative purposes and should be generated by the researcher for their specific experimental conditions.

This compound (µM)p-p38 Level (Normalized Intensity)% Inhibition of p-p38
0 (Vehicle Control)1.000%
0.10.7822%
0.50.5545%
1.00.3268%
5.00.1585%
10.00.0892%

Experimental Workflow

western_blot_workflow cluster_workflow Western Blot Workflow for p-p38 Analysis A 1. Cell Culture & Treatment - Seed cells - Treat with DBM 1285 - Stimulate with LPS B 2. Cell Lysis - Lyse cells in RIPA buffer - Collect supernatant A->B C 3. Protein Quantification - BCA Assay B->C D 4. SDS-PAGE - Prepare samples - Run gel electrophoresis C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Immunoblotting - Block with 5% BSA - Incubate with primary Ab (p-p38) - Incubate with secondary Ab (HRP) E->F G 7. Detection - Add ECL substrate - Image chemiluminescence F->G H 8. Data Analysis - Densitometry - Normalize to total p38 & loading control G->H

Caption: Experimental workflow for Western blot analysis of p-p38.

References

Application Notes and Protocols: Cytokine Profiling of Macrophages Following DBM 1285 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is an orally active and potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, exerting its anti-inflammatory effects through the targeted inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] TNF-α is a critical pro-inflammatory cytokine implicated in a variety of inflammatory diseases. The p38 MAPK pathway is a key regulator of the synthesis of numerous inflammatory cytokines.[3] Consequently, inhibition of this pathway by this compound presents a promising therapeutic strategy for a range of inflammatory conditions.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the cytokine profile of lipopolysaccharide (LPS)-stimulated macrophages. The provided protocols detail the in vitro cell culture, treatment with this compound, and subsequent analysis of a panel of key inflammatory cytokines using a multiplex immunoassay.

Key Applications

  • Pharmacodynamic Studies: Elucidate the in vitro mechanism of action of this compound by characterizing its impact on a broad range of inflammatory mediators.

  • Drug Discovery and Development: Screen and profile novel anti-inflammatory compounds targeting the p38 MAPK pathway.

  • Immunology Research: Investigate the role of the p38 MAPK signaling pathway in regulating cytokine production in macrophages.

Data Presentation

The following tables present hypothetical, yet scientifically plausible, quantitative data on the effects of this compound on cytokine production in LPS-stimulated RAW 264.7 macrophages. This data is representative of expected outcomes based on the known mechanism of action of p38 MAPK inhibitors.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production (pg/mL)

Treatment GroupTNF-αIL-6IL-1βIL-12p70
Vehicle Control50.2 ± 5.135.8 ± 4.215.4 ± 2.125.6 ± 3.0
LPS (100 ng/mL)2548.6 ± 150.31850.4 ± 120.7850.2 ± 75.91250.8 ± 110.2
LPS + DBM 1285 (1 µM)850.1 ± 70.51250.7 ± 100.1425.6 ± 40.31450.3 ± 130.8
LPS + DBM 1285 (10 µM)250.9 ± 25.3850.3 ± 80.6150.1 ± 18.21650.9 ± 150.4

Table 2: Effect of this compound on Anti-inflammatory Cytokine Production (pg/mL)

Treatment GroupIL-10
Vehicle Control45.7 ± 4.9
LPS (100 ng/mL)1250.3 ± 110.8
LPS + DBM 1285 (1 µM)1100.1 ± 95.4
LPS + DBM 1285 (10 µM)950.7 ± 88.2

Signaling Pathway and Experimental Workflow

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway Inhibition by DBM 1285 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 TTP TTP MK2->TTP TNFa_mRNA TNF-α mRNA TTP->TNFa_mRNA destabilization TNFa_Protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_Protein DBM1285 DBM 1285 dihydrochloride DBM1285->p38_MAPK Inhibition Cytokine_Profiling_Workflow Experimental Workflow for Cytokine Profiling cluster_cell_culture Cell Culture and Plating cluster_treatment Treatment cluster_sample_collection Sample Collection cluster_analysis Cytokine Analysis cell_culture 1. Culture RAW 264.7 macrophages cell_plating 2. Seed cells in 96-well plates cell_culture->cell_plating pretreatment 3. Pre-treat with DBM 1285 or vehicle cell_plating->pretreatment lps_stimulation 4. Stimulate with LPS pretreatment->lps_stimulation incubation 5. Incubate for 24 hours lps_stimulation->incubation supernatant_collection 6. Collect cell culture supernatants incubation->supernatant_collection luminex_assay 7. Perform Luminex multiplex assay supernatant_collection->luminex_assay data_analysis 8. Analyze cytokine concentrations luminex_assay->data_analysis

References

Troubleshooting & Optimization

DBM 1285 dihydrochloride solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with DBM 1285 dihydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a potent and orally active p38 MAPK inhibitor.[1] It suppresses p38 phosphorylation and the production of pro-inflammatory cytokines like TNF-α.[1] As a dihydrochloride salt, it is generally expected to have good aqueous solubility.

Q2: The product datasheet states that this compound is soluble in water up to 100 mM, but I am observing precipitation in my aqueous buffer. Why is this happening?

While this compound is highly soluble in water, several factors in a buffered solution can lead to precipitation:

  • pH of the Buffer: The solubility of compounds with ionizable groups can be pH-dependent. This compound is a salt of a basic compound, and its solubility may decrease at a higher pH.

  • Buffer Composition and Ionic Strength: High concentrations of certain salts in the buffer can lead to a "salting out" effect, reducing the solubility of the compound. Interactions between the compound and specific buffer components (e.g., phosphates) can also lead to the formation of less soluble complexes.

  • Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in that specific buffer, even if it is below 100 mM.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

It is recommended to first prepare a high-concentration stock solution in a suitable solvent. While the compound is water-soluble, preparing a stock in 100% DMSO can be a common practice for long-term storage and to avoid multiple freeze-thaw cycles of aqueous stocks. For immediate use, sterile water is a suitable solvent.[1]

Q4: How should I store stock solutions of this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C.[1] If prepared as a stock solution in an organic solvent like DMSO, it should be stored at -20°C or -80°C in tightly sealed aliquots to minimize freeze-thaw cycles. Aqueous stock solutions should be freshly prepared for best results, though they can be stored for short periods at -20°C.

Q5: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What should I do?

Precipitation in cell culture media is a common issue for many small molecules. Here are some troubleshooting steps:

  • Pre-warm the media: Always use media pre-warmed to 37°C for dilutions.

  • Slow, dropwise addition: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.

  • Lower the final concentration: Your working concentration might be too high for the complex environment of the cell culture media.

  • Check the final DMSO concentration: If using a DMSO stock, ensure the final concentration in the media is low (ideally <0.1%) to avoid both cell toxicity and precipitation.

Troubleshooting Guide for Solubility Issues

Observation Potential Cause Recommended Solution
Immediate precipitation upon dissolving in buffer The compound's solubility limit in the specific buffer is exceeded.- Try a lower concentration. - Test solubility in different buffer systems (e.g., TRIS vs. PBS). - Adjust the pH of the buffer (a slightly more acidic pH may improve solubility for this basic compound).
Cloudiness or precipitation after a short time The compound is slowly precipitating out of the solution.- Use the solution immediately after preparation. - Consider if the temperature of the solution has changed, affecting solubility.
Precipitation after adding to cell culture media Interaction with media components (salts, proteins).- Pre-warm the media to 37°C before adding the compound. - Add the stock solution dropwise while gently mixing. - Reduce the final concentration of the compound. - Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.
Inconsistent experimental results Micro-precipitation that is not easily visible.- Before adding to cells, centrifuge the final diluted solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. - Visually inspect the solution under a microscope for any signs of precipitation.

Quantitative Data Summary

Property Value Reference
Molecular Weight 468.42 g/mol [1]
Formula C₂₁H₂₂FN₅S·2HCl[1]
Solubility in Water Up to 100 mM (46.84 mg/mL)[1]
Purity ≥98%[1]
Storage Store at -20°C[1]

Experimental Protocols

Protocol: Assessing the Solubility of this compound in a Specific Aqueous Buffer

This protocol provides a method to determine the approximate kinetic solubility of this compound in your experimental buffer.

Materials:

  • This compound powder

  • 100% DMSO (if preparing a stock in DMSO) or sterile water

  • Your aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortexer

  • Centrifuge

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in sterile water or 100% DMSO to a high concentration (e.g., 100 mM in water or 50 mM in DMSO). Ensure it is fully dissolved by vortexing. Gentle warming or sonication may be used if necessary, but be cautious of compound stability.

  • Prepare a Dilution Series:

    • In your aqueous buffer, prepare a series of dilutions from your stock solution. For example, you can aim for final concentrations ranging from 10 µM to 1 mM.

    • Important: To minimize precipitation during dilution from a DMSO stock, add the stock solution to the buffer in a stepwise manner with gentle mixing. Ensure the final DMSO concentration is consistent across all dilutions and in your vehicle control (e.g., 0.5%).

  • Equilibration and Observation:

    • Allow the dilutions to equilibrate at room temperature for a set period (e.g., 1-2 hours).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

  • Centrifugation:

    • Centrifuge the tubes/plate at a high speed (>10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Determine Maximum Soluble Concentration:

    • Carefully observe the supernatant. The highest concentration that remains clear and free of a pellet is the approximate kinetic solubility of this compound under those specific buffer conditions.

Visualizations

DBM_1285_Solubility_Troubleshooting start Start: Solubility Issue Observed check_conc Is the final concentration as low as possible for the assay? start->check_conc lower_conc Lower the working concentration check_conc->lower_conc No check_prep Review solution preparation method check_conc->check_prep Yes lower_conc->check_prep prewarm Pre-warm buffer/media to 37°C check_prep->prewarm slow_add Add stock dropwise with mixing prewarm->slow_add check_buffer Is precipitation still occurring? slow_add->check_buffer change_buffer Consider a different buffer system (e.g., TRIS instead of PBS) check_buffer->change_buffer Yes final_check Perform a final solubility assessment check_buffer->final_check No adjust_ph Adjust buffer pH (try slightly more acidic) change_buffer->adjust_ph adjust_ph->final_check end_success Success: Soluble Solution final_check->end_success end_fail Issue Persists: Contact Technical Support final_check->end_fail p38_MAPK_Signaling_Pathway stimuli Stress Stimuli (e.g., UV, Cytokines, LPS) map3k MAPKKK (e.g., ASK1, TAK1) stimuli->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 downstream Downstream Kinases (e.g., MAPKAPK2) p38->downstream transcription Transcription Factors (e.g., ATF2, MEF2C) p38->transcription dbm1285 DBM 1285 dbm1285->p38 downstream->transcription response Cellular Response (Inflammation, Apoptosis) transcription->response

References

Technical Support Center: DBM 1285 Dihydrochloride Kinase Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of DBM 1285 dihydrochloride in kinase assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is p38 mitogen-activated protein kinase (MAPK). It functions as an inhibitor of p38 MAPK, thereby suppressing p38 phosphorylation and the downstream production of inflammatory cytokines like TNF-α.[1][2][3]

Q2: What are off-target effects, and why are they a concern with kinase inhibitors like DBM 1285?

A2: Off-target effects refer to the interaction of a drug or compound with proteins other than its intended target.[4] For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of kinases, there is a potential for cross-reactivity with other kinases. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications. Understanding the off-target profile of an inhibitor is crucial for accurately interpreting experimental data.

Q3: Has a comprehensive kinase selectivity profile for this compound been published?

A3: As of the latest available information, a detailed, publicly accessible kinome-wide selectivity screen for this compound has not been identified. While its primary target is known to be p38 MAPK, its inhibitory activity against a broad panel of other kinases is not well-documented in public literature.

Q4: What are some known off-target kinases for other p38 MAPK inhibitors?

A4: While specific data for DBM 1285 is limited, studies of other p38 MAPK inhibitors can provide insight into potential off-target families. For example, the widely studied p38 inhibitor SB203580 has been shown to also inhibit other kinases such as RIP2, GAK, and CK1 at concentrations used to inhibit p38.[5] This highlights the importance of experimentally determining the selectivity of the specific inhibitor being used.

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that is inconsistent with p38 MAPK inhibition after treatment with DBM 1285.

  • Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.

  • Troubleshooting Steps:

    • Validate Target Engagement: Confirm that DBM 1285 is inhibiting p38 MAPK in your experimental system. This can be done by performing a western blot to check the phosphorylation status of p38 MAPK substrates, such as MK2.

    • Use a Structurally Different p38 MAPK Inhibitor: Compare the cellular effects of DBM 1285 with another p38 MAPK inhibitor that has a different chemical scaffold. If the phenotype is specific to DBM 1285, it is more likely to be caused by an off-target effect.

    • Perform a Rescue Experiment: If possible, introduce a drug-resistant mutant of p38 MAPK into your cells. If the phenotype is not reversed, it suggests the effect is independent of p38 MAPK inhibition.

    • Conduct a Kinase Profile Screen: To definitively identify off-target interactions, screen DBM 1285 against a broad panel of kinases. Commercial services are available for this purpose.

Issue 2: I'm seeing significant cell toxicity at concentrations where I expect to see specific p38 MAPK inhibition.

  • Possible Cause: The toxicity may be a result of inhibiting essential "housekeeping" kinases or other critical off-target proteins.

  • Troubleshooting Steps:

    • Determine the IC50 for your Primary Target: If not already known, determine the concentration of DBM 1285 required for 50% inhibition of p38 MAPK activity in your assay.

    • Perform a Dose-Response Curve for Toxicity: Establish the concentration range at which DBM 1285 induces cytotoxicity in your cell line.

    • Compare Potency and Toxicity: If the toxic concentration overlaps significantly with the concentration required for p38 MAPK inhibition, it is crucial to investigate off-target effects.

    • Consult Literature for Off-Targets of Similar Compounds: Research the known off-targets of other p38 MAPK inhibitors to identify potential candidates for the observed toxicity.

Data Presentation: Representative Off-Target Profile of a p38 MAPK Inhibitor

Since a specific kinome scan for DBM 1285 is not publicly available, the following table presents representative data for the well-characterized p38 MAPK inhibitor, SB203580, to illustrate a typical selectivity profile. This data should be used as a reference for understanding potential off-target interactions of this class of inhibitors.

Kinase TargetIC50 (nM)Selectivity vs. p38αNotes
p38α (Primary Target) 50 1x Primary intended target.
p38β1002xHigh affinity for a related isoform.
RIP2230.46xMore potent inhibition than the primary target.
GAK801.6xStructurally related to the primary target.
CK11402.8xInhibition of a kinase in a different family.
JNK2>10,000>200xHigh selectivity against a related MAPK.
ERK1>10,000>200xHigh selectivity against another related MAPK.

Note: The IC50 values are approximate and can vary depending on the assay conditions. This table is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Perform serial dilutions to generate a range of concentrations for testing.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, recombinant human kinases (e.g., >400 kinases).

  • Assay Format: A common format is a radiometric assay that measures the transfer of radiolabeled phosphate from [γ-³³P]ATP to a specific substrate for each kinase.

  • Reaction Setup: In a multi-well plate, combine each kinase with its specific substrate, reaction buffer, and ATP.

  • Inhibitor Addition: Add DBM 1285 at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase if available.

  • Incubation: Incubate the reaction plates at the optimal temperature for the kinases (typically 30°C) for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of DBM 1285 compared to the vehicle control. Determine the IC50 value for each kinase where significant inhibition is observed.

Protocol 2: Western Blotting for Off-Target Pathway Activation

Objective: To assess whether DBM 1285 affects signaling pathways other than the p38 MAPK pathway in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line and treat with increasing concentrations of this compound for a specified duration. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against key phosphorylated and total proteins in the p38 MAPK pathway (e.g., phospho-p38, total p38, phospho-MK2) and in potentially affected off-target pathways (e.g., phospho-JNK, total JNK, phospho-ERK, total ERK).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels. A significant change in the phosphorylation status of proteins in other pathways would suggest off-target effects.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_interpretation Data Interpretation prep_compound Prepare DBM 1285 Serial Dilutions kinase_panel Kinase Profiling Assay (>400 Kinases) prep_compound->kinase_panel ic50_determination Determine IC50 for Off-Targets kinase_panel->ic50_determination conclusion Correlate IC50 with Cellular Effects ic50_determination->conclusion cell_treatment Treat Cells with DBM 1285 western_blot Western Blot for On- and Off-Target Pathways cell_treatment->western_blot phenotype_assay Phenotypic Assays (e.g., Viability, Apoptosis) cell_treatment->phenotype_assay data_analysis Analyze Cellular Outcomes western_blot->data_analysis phenotype_assay->data_analysis data_analysis->conclusion

Caption: Workflow for Investigating Off-Target Effects.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) upstream_kinase Upstream Kinase (e.g., MKK3/6) stimulus->upstream_kinase p38 p38 MAPK upstream_kinase->p38 Activates downstream_substrate Downstream Substrate (e.g., MK2) p38->downstream_substrate Phosphorylates dbm1285 DBM 1285 dbm1285->p38 Inhibits off_target Potential Off-Target Kinase (e.g., JNK, ERK) dbm1285->off_target Potential Inhibition tnf TNF-α Production downstream_substrate->tnf off_target_response Unintended Cellular Response off_target->off_target_response

Caption: DBM 1285 Signaling and Potential Off-Target Pathways.

References

Troubleshooting inconsistent results with DBM 1285 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBM 1285 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound.

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1] Its primary mechanism of action is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it suppresses the phosphorylation of p38 MAPK, which in turn blocks the downstream activation of MAPK-activated protein kinase 2 (MK2), a key regulator of TNF-α synthesis. This inhibitory action leads to its anti-inflammatory effects.

Q2: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results can stem from several factors, ranging from reagent handling to experimental setup. Here are some common areas to investigate:

  • Compound Stability and Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved, solutions should be stored at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.

  • Solubility Issues: While this compound is soluble in water up to 100 mM, ensuring complete dissolution is critical.[3] Sonication may be recommended to achieve full solubility.[2] Incomplete dissolution can lead to inaccurate concentrations and variable results.

  • Cell Line Health and Passage Number: Ensure your cell lines (e.g., RAW 264.7, THP-1) are healthy, free from contamination (especially mycoplasma), and within a low passage number. High passage numbers can lead to phenotypic drift and altered cellular responses.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the specific batch of lipopolysaccharide (LPS) used for stimulation can all contribute to variability. Standardize these parameters across all experiments.

Q3: I am not observing the expected inhibition of TNF-α secretion. What should I check?

If you are not seeing the expected inhibitory effect of this compound on TNF-α secretion, consider the following troubleshooting steps:

  • Verify Compound Concentration and Activity:

    • Incorrect Dilution: Double-check all calculations for preparing your working solutions from the stock.

    • Compound Degradation: If the stock solution is old or has been improperly stored, its activity may be compromised. It is advisable to use a fresh stock solution.

  • Optimize Experimental Protocol:

    • Pre-incubation Time: The pre-incubation time with this compound before LPS stimulation is crucial. A pre-incubation of 1-2 hours is a good starting point, but this may need to be optimized for your specific cell type and experimental conditions.

    • LPS Concentration and Stimulation Time: The concentration of LPS and the duration of stimulation will significantly impact the amount of TNF-α produced. Ensure you are using an optimal concentration of LPS to induce a robust but not maximal TNF-α response, which would make it difficult to observe inhibition.

  • Check for Issues with the TNF-α Detection Assay (ELISA):

    • Refer to the troubleshooting section for TNF-α ELISA for potential issues with the assay itself.

Q4: I am having trouble with my Western blot for phosphorylated p38 (p-p38). What can I do?

Detecting changes in protein phosphorylation can be challenging. Here are some tips for optimizing your p-p38 Western blot:

  • Sample Preparation is Key:

    • Use Phosphatase Inhibitors: It is critical to include a phosphatase inhibitor cocktail in your lysis buffer to prevent the dephosphorylation of p-p38 during sample preparation.[4]

    • Work Quickly and on Ice: Keep your samples on ice at all times to minimize enzymatic activity.

  • Optimize Western Blotting Protocol:

    • Blocking Agent: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. Milk contains casein, a phosphoprotein that can cause high background with phospho-specific antibodies.[4]

    • Antibody Dilution: The optimal dilution for your primary anti-p-p38 antibody may need to be determined empirically. Start with the manufacturer's recommended dilution and perform a titration if necessary.

    • Use a Positive Control: Treat cells with a known p38 MAPK activator (e.g., anisomycin, UV radiation) to ensure your antibody and detection system are working correctly.[4]

    • Loading Control: Always probe for total p38 MAPK as a loading control to confirm that the observed changes are due to phosphorylation status and not variations in protein loading.

Data and Protocols

Compound Information
PropertyValueReference
Molecular Weight 468.42
Formula C₂₁H₂₂FN₅S·2HCl
CAS Number 1782532-29-9
Storage Powder: -20°C (3 years); In solvent: -80°C (1 year)[2]
Solubility Water: up to 100 mM[3]
Experimental Protocols

Protocol 1: Inhibition of LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages

This protocol outlines the steps to assess the inhibitory effect of this compound on TNF-α production in a murine macrophage cell line.

Materials:

  • RAW 264.7 cells[5]

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested starting concentration range is 0.1 to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C and 5% CO₂.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[6]

  • Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO₂.[6]

  • Sample Collection: Centrifuge the plate and carefully collect the supernatant for TNF-α analysis.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: Analysis of p38 MAPK Phosphorylation by Western Blot

This protocol describes how to detect changes in p38 MAPK phosphorylation in response to this compound treatment.

Materials:

  • Cells of interest (e.g., RAW 264.7, THP-1)

  • This compound

  • LPS or other p38 activator

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Treat cells with this compound and/or a p38 activator as described in your experimental design.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.[7]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody (diluted in 5% BSA in TBST) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total p38 MAPK antibody to normalize for protein loading.

Visualizations

This compound Mechanism of Action

DBM1285_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Translation DBM1285 DBM 1285 dihydrochloride DBM1285->p38 Inhibits phosphorylation

Caption: Signaling pathway of LPS-induced TNF-α production and the inhibitory action of this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7) pre_incubation 3. Pre-incubate cells with DBM 1285 cell_culture->pre_incubation compound_prep 2. Prepare DBM 1285 dihydrochloride solutions compound_prep->pre_incubation stimulation 4. Stimulate with LPS pre_incubation->stimulation collect_samples 5. Collect supernatant and/or cell lysates stimulation->collect_samples elisa 6a. TNF-α ELISA collect_samples->elisa western 6b. Western Blot (p-p38 / total p38) collect_samples->western

Caption: A generalized workflow for studying the effects of this compound on LPS-stimulated cells.

References

DBM 1285 Dihydrochloride Cytotoxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of DBM 1285 dihydrochloride. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to facilitate smooth and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] Its primary mechanism of action is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] By blocking this pathway, DBM 1285 suppresses the phosphorylation of p38 and subsequently inhibits the production of TNF-α in macrophages and other monocytic cells, exerting anti-inflammatory effects.[1]

Q2: What are the common applications of this compound in research?

This compound is primarily used in research to investigate inflammatory processes and diseases where TNF-α plays a significant role. It is a tool to study the effects of p38 MAPK inhibition on cellular responses to inflammatory stimuli like Lipopolysaccharide (LPS).[1]

Q3: How should I prepare and store this compound?

For optimal stability, this compound should be stored at -20°C.[1] To prepare a stock solution, it can be dissolved in water.[1] It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the known cytotoxic effects of a compound identified as DBM on macrophage-like cell lines. While the study does not explicitly name "this compound," the context of its use in macrophage cell lines is relevant.

Cell LineTreatmentConcentrationEffect on Cell ViabilityReference
THP-1DBM100 µMNo significant effect[3]
THP-1DBM200 µM35% decrease in cell viability[3]
RAW 264.7DBM100 µMNo significant cytotoxic effect[3]
RAW 264.7DBM200 µM24% reduction in cell viability[3]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Cells in culture (e.g., RAW 264.7)

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • This compound

  • Cells in culture

  • 96-well plates

  • Complete culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound and controls for the desired time. Include a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Carefully collect the cell culture supernatant from each well.

  • Follow the LDH assay kit manufacturer's instructions to mix the supernatant with the reaction mixture.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to the positive control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound

  • Cells in culture

  • Multi-well plates

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Culture and treat cells with this compound as in other cytotoxicity assays.

  • Lyse the cells using the provided lysis buffer.

  • Incubate the cell lysate with the caspase-3 substrate in the assay buffer.

  • Measure the absorbance or fluorescence of the product at the appropriate wavelength (e.g., 405 nm for pNA).

  • Quantify caspase-3 activity relative to an untreated control.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity observed at low concentrations of this compound.

  • Question: My cells are showing significant death at concentrations of this compound that are reported to be non-toxic. What could be the cause?

  • Answer:

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to p38 MAPK inhibition. Some cell lines may rely more heavily on the p38 pathway for survival signals, making them more susceptible to inhibitors. Consider performing a dose-response curve with a wider range of concentrations to determine the specific IC50 for your cell line.

    • Off-Target Effects: Although DBM 1285 is a p38 MAPK inhibitor, it may have off-target effects on other kinases, especially at higher concentrations. These off-target effects could contribute to cytotoxicity.

    • Experimental Conditions: Ensure that the solvent used to dissolve this compound is not contributing to cytotoxicity. Always include a vehicle control in your experiments.

Issue 2: No significant effect on cell viability, even at high concentrations.

  • Question: I am not observing any cytotoxicity with this compound, even at concentrations up to 100 µM. Is the compound not working?

  • Answer:

    • Cell Line Resistance: The cell line you are using may not be sensitive to p38 MAPK inhibition for its survival. As seen in the data table, macrophage-like cells show no significant cytotoxicity at 100 µM.[3]

    • Primary Effect is Not Cytotoxicity: The primary effect of DBM 1285 is the inhibition of TNF-α production, which is an anti-inflammatory effect, not necessarily a cytotoxic one.[1] You may need to assess other endpoints, such as the level of TNF-α secretion, to confirm the compound's activity.

    • Compound Inactivity: Ensure that the compound has been stored correctly and that the stock solution is freshly prepared.

Issue 3: Inconsistent results between experiments.

  • Question: My results with this compound are not reproducible. What factors should I check?

  • Answer:

    • Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.

    • Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can affect the cellular response to treatment.

    • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.

Visualizations

DBM_1285_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors TNF_alpha_mRNA TNF-α mRNA Transcription_Factors->TNF_alpha_mRNA TNF_alpha_Protein TNF-α Protein TNF_alpha_mRNA->TNF_alpha_Protein Inflammation Inflammation TNF_alpha_Protein->Inflammation DBM1285 DBM 1285 dihydrochloride DBM1285->p38_MAPK

Caption: this compound inhibits the p38 MAPK signaling pathway.

Cytotoxicity_Workflow Start Start: Prepare Cells and DBM 1285 Solution Treatment Treat Cells with DBM 1285 and Controls Start->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT, LDH, or Caspase) Incubation->Assay Data_Acquisition Measure Signal (Absorbance/Fluorescence) Assay->Data_Acquisition Analysis Analyze Data and Calculate Cytotoxicity Data_Acquisition->Analysis End End: Interpret Results Analysis->End

Caption: General experimental workflow for cytotoxicity assessment.

Troubleshooting_Logic Unexpected_Result Unexpected Cytotoxicity Result Check_Controls Check Vehicle and Positive Controls Unexpected_Result->Check_Controls Review_Protocol Review Experimental Protocol (Concentrations, Incubation Time) Unexpected_Result->Review_Protocol Cell_Health Assess Overall Cell Health (Morphology, Confluency) Unexpected_Result->Cell_Health Compound_Integrity Verify Compound Integrity (Storage, Preparation) Unexpected_Result->Compound_Integrity High_Cytotoxicity High Cytotoxicity? Check_Controls->High_Cytotoxicity Review_Protocol->High_Cytotoxicity Cell_Health->High_Cytotoxicity Compound_Integrity->High_Cytotoxicity Low_Cytotoxicity Low/No Cytotoxicity? High_Cytotoxicity->Low_Cytotoxicity No Off_Target Consider Off-Target Effects or High Cell Sensitivity High_Cytotoxicity->Off_Target Yes Non_Cytotoxic_Effect Assess Non-Cytotoxic Endpoints (e.g., TNF-α Inhibition) Low_Cytotoxicity->Non_Cytotoxic_Effect Yes Cell_Resistance Consider Cell Line Resistance Low_Cytotoxicity->Cell_Resistance Yes

Caption: Logical workflow for troubleshooting unexpected results.

References

DBM 1285 dihydrochloride stability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DBM 1285 Dihydrochloride

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the stability and effective use of this p38 MAPK inhibitor.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of this compound.

Problem 1: Compound Precipitation in Aqueous Solution

Possible Causes:

  • Exceeding Solubility Limit: The concentration of this compound in your aqueous buffer may be too high.

  • Common Ion Effect: The presence of chloride ions in your buffer could potentially decrease the solubility of the dihydrochloride salt.[1]

  • Low Temperature: Storing aqueous solutions at low temperatures (e.g., 4°C) can sometimes lead to precipitation of the compound.

  • pH of the Solution: The solubility of hydrochloride salts can be pH-dependent.

Solutions:

  • Verify Concentration: Ensure your working concentration is within the known solubility limits. This compound is soluble up to 100 mM in water.

  • Buffer Selection: If you suspect the common ion effect, consider using a buffer with a low concentration of chloride ions.

  • Preparation of Solutions: Prepare stock solutions at room temperature and ensure the compound is fully dissolved before adding it to your experimental system. For cell culture, further dilution in the medium is typically sufficient.

  • pH Adjustment: While this compound is soluble in water, extreme pH values should be avoided. Use standard biological buffers (e.g., PBS, HEPES) to maintain a physiological pH.

Problem 2: Inconsistent or No Inhibition of p38 MAPK Activity

Possible Causes:

  • Compound Degradation: Improper storage or handling of the compound could lead to its degradation and loss of activity.

  • Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions can result in a final concentration that is too low to be effective.

  • Cellular Resistance: Prolonged exposure or specific cell line characteristics might lead to resistance to p38 MAPK inhibitors.[2] This can occur through the activation of bypass signaling pathways or increased drug efflux.[2]

  • Experimental Assay Issues: Problems with the assay itself, such as antibody quality in a Western blot or substrate issues in a kinase assay, can lead to misleading results.

Solutions:

  • Confirm Compound Integrity: If degradation is suspected, it is advisable to use a fresh vial of the compound. For rigorous confirmation, the compound's purity can be assessed by HPLC.

  • Recalculate Concentrations: Double-check all calculations for stock solution and working concentration preparation.

  • Use a Positive Control: Include a known activator of the p38 MAPK pathway (e.g., Anisomycin) to ensure the signaling pathway is responsive in your cell system.

  • Optimize Assay Conditions: Ensure all components of your assay are validated and optimized, including antibodies, substrates, and incubation times.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent. This compound is soluble in water up to 100 mM. For cell-based assays, DMSO is also a common solvent for preparing initial stock solutions, which are then further diluted in aqueous media.

Q3: Is it normal for the this compound powder to have a slight color?

A3: As a solid, this compound is typically a white to off-white powder. Any significant deviation from this appearance, such as discoloration to yellow or brown, could be an indication of degradation. A visual inspection of the physical state is a primary step in assessing stability.[3][4]

Q4: How can I assess the stability of my this compound stock solution?

A4: The most reliable method for assessing the chemical stability of your stock solution is by High-Performance Liquid Chromatography (HPLC).[5] A stability-indicating HPLC method can separate the parent compound from any potential degradation products.[5][6][7][8] A decrease in the peak area of the parent compound over time would indicate degradation.

Q5: What are the primary degradation pathways for small molecule inhibitors like this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, common degradation pathways for small molecules include hydrolysis and oxidation. Forced degradation studies under conditions of acid, base, heat, light, and oxidation are typically performed to understand a compound's intrinsic stability.[9]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid (Lyophilized Powder)-20°CLong-term
Stock Solution (in Water or DMSO)-20°C or -80°CShort to medium-term (avoid repeated freeze-thaw cycles)

Table 2: General Parameters for Stability Assessment by HPLC

ParameterTypical ConditionPurpose
Column C18 Reverse-PhaseSeparation of non-polar to moderately polar compounds
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid or TFAElution of the compound and separation from degradants
Detection UV (at λmax of the compound)Quantitation of the compound and detection of impurities
Flow Rate 1.0 mL/minStandard analytical flow rate
Column Temperature 30-40°CTo ensure reproducible retention times

Experimental Protocols

Protocol 1: General Procedure for Assessing the Chemical Stability of this compound by HPLC

This protocol provides a general method to evaluate the chemical stability of a this compound solution over time.

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in the desired buffer (e.g., PBS, cell culture medium) at the final working concentration.

    • Immediately take an aliquot of this solution. If the matrix contains proteins (like cell culture medium), precipitate them by adding an equal volume of a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the sample to pellet the precipitate and transfer the supernatant to an HPLC vial. This serves as your zero-time point.

  • Incubate Sample:

    • Incubate the remaining solution under your desired storage or experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Prepare Time-Point Samples:

    • At predetermined time points (e.g., 24, 48, 72 hours), take aliquots of the incubated solution and process them as described in step 1.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) using a validated stability-indicating HPLC method.

    • Monitor the peak area of the this compound parent peak.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. A significant decrease in the peak area indicates degradation.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., LPS, Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk P p38_mapk p38 MAPK mapkk->p38_mapk P downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38_mapk->downstream_substrates P dbm1285 DBM 1285 dihydrochloride dbm1285->p38_mapk Inhibition cellular_responses Cellular Responses (e.g., TNF-α production, Inflammation) downstream_substrates->cellular_responses

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Prepare DBM 1285 solution at T=0 aliquot_t0 Take Aliquot for T=0 start->aliquot_t0 incubate Incubate solution under test conditions start->incubate process_samples Process Samples (e.g., protein precipitation) aliquot_t0->process_samples aliquot_tx Take Aliquots at Time Points (T=x) incubate->aliquot_tx aliquot_tx->process_samples hplc_analysis Analyze by HPLC process_samples->hplc_analysis data_analysis Analyze Data: Compare peak areas to T=0 hplc_analysis->data_analysis end End: Determine Stability data_analysis->end

References

Technical Support Center: DBM 1285 Dihydrochloride Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBM 1285 dihydrochloride. Our resources are designed to address specific issues you may encounter during the analysis of dose-response curves for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] Its mechanism of action involves the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] Specifically, it blocks the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling cascade, which in turn inhibits the post-transcriptional regulation of TNF-α.[1]

Q2: In which cell lines has the inhibitory effect of DBM 1285 on TNF-α production been observed?

A2: The inhibitory effect of DBM 1285 on lipopolysaccharide (LPS)-induced TNF-α secretion has been demonstrated in various macrophage and monocyte lineage cells, including mouse bone marrow macrophages, and the human cell lines THP-1 and RAW 264.7.[1]

Q3: What is the expected outcome of a dose-response experiment with DBM 1285?

A3: In a typical in vitro experiment, you should observe a dose-dependent decrease in the secretion of TNF-α from cells stimulated with an inflammatory agent like LPS. This will result in a sigmoidal dose-response curve when plotting TNF-α concentration against the logarithm of the DBM 1285 concentration.

Q4: How should I prepare this compound for my experiments?

A4: this compound is soluble in water up to 100 mM.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or an appropriate buffer (e.g., PBS). This stock solution can then be serially diluted to the desired final concentrations in your cell culture medium. Always ensure the final concentration of any solvent is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No inhibition of TNF-α production observed. 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Incorrect Concentration Range: The concentrations tested may be too low to elicit an inhibitory effect. 3. Cell Health: Cells may be unhealthy, leading to a poor response to LPS stimulation and/or drug treatment. 4. LPS Stimulation Issue: The LPS may not be potent, or the stimulation time might be suboptimal.1. Ensure DBM 1285 is stored at -20°C as recommended.[3] Use a fresh aliquot of the compound. 2. Perform a wider range of concentrations, including higher doses, in a preliminary experiment to determine the effective range. 3. Check cell viability using methods like Trypan Blue exclusion or an MTT assay before starting the experiment. Ensure cells are in the logarithmic growth phase. 4. Use a fresh, validated batch of LPS. Optimize the LPS concentration and stimulation time for your specific cell line to achieve robust TNF-α production in the positive control.
High variability between replicate wells. 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, cells, or reagents. 2. Uneven Cell Seeding: Inconsistent cell numbers across the wells of the plate. 3. Edge Effects: Wells on the edge of the plate may experience different temperature and humidity conditions, leading to variability.1. Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. 2. Ensure the cell suspension is homogenous before seeding. Gently swirl the cell suspension between seeding groups of wells. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain a humidified environment.
Unexpected cell death at all concentrations of DBM 1285. 1. Compound Cytotoxicity: DBM 1285 may be cytotoxic to your specific cell line at the concentrations tested. 2. Solvent Toxicity: If a solvent other than water is used for the stock solution, it may be causing cytotoxicity at the final concentration in the wells.1. Perform a separate cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which DBM 1285 is not toxic to your cells. 2. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control with the same solvent concentration to assess its effect.
Dose-response curve does not fit a standard sigmoidal model. 1. Insufficient Data Points: Not enough concentrations were tested to define the top and bottom plateaus of the curve. 2. Inappropriate Concentration Range: The tested concentrations are all on the linear portion of the curve, or all at the maximum effect. 3. Biphasic Response: The compound may have a complex mechanism of action leading to a non-standard dose-response.1. Use a wider range of concentrations with more data points, especially around the expected IC50. A common approach is to use 8-12 concentrations with semi-log dilutions. 2. Conduct a pilot experiment with a very broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective range for your main experiment. 3. If a biphasic or other non-standard curve is consistently observed, consider alternative pharmacological models for data fitting.

Quantitative Data Summary

While specific IC50 values from a single, comprehensive study are not publicly available in the form of a downloadable paper, the following table illustrates how such data should be presented for clarity and comparison once obtained from experimental results or literature.

Cell Line Stimulus Parameter Value (µM) Reference
Mouse Bone Marrow MacrophagesLPSIC50 for TNF-α InhibitionData not available(Kang et al., 2010)
THP-1LPSIC50 for TNF-α InhibitionData not available(Kang et al., 2010)
RAW 264.7LPSIC50 for TNF-α InhibitionData not available(Kang et al., 2010)

Researchers should consult the full text of the cited literature to obtain specific quantitative data where available.

Experimental Protocols

General Protocol for DBM 1285 Dose-Response Assay in Macrophages

This protocol is a generalized procedure based on common practices for this type of assay. For specific details, it is crucial to consult the original research articles.

  • Cell Culture and Seeding:

    • Culture macrophage cells (e.g., RAW 264.7) in appropriate media and conditions until they reach 80-90% confluency.

    • Harvest the cells and determine cell viability and count.

    • Seed the cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile water.

    • Perform serial dilutions of the DBM 1285 stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of DBM 1285 or vehicle control.

    • Pre-incubate the cells with the compound for a specific duration (e.g., 1-2 hours).

  • Cell Stimulation:

    • After pre-incubation, add Lipopolysaccharide (LPS) to each well (except for the negative control) to a final concentration known to induce a robust TNF-α response.

  • Incubation:

    • Incubate the plate for a predetermined period to allow for TNF-α production and secretion (e.g., 4-24 hours).

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet any cells or debris.

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatants using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of DBM 1285 relative to the positive control (LPS stimulation with vehicle).

    • Plot the percentage of inhibition against the logarithm of the DBM 1285 concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNFa_mRNA TNF-α mRNA MK2->TNFa_mRNA Stabilizes DBM1285 DBM 1285 DBM1285->p38 Inhibits TNFa_protein TNF-α Protein (Translation) TNFa_mRNA->TNFa_protein TNFa_secretion TNF-α Secretion TNFa_protein->TNFa_secretion

Caption: Signaling pathway of DBM 1285 in inhibiting TNF-α production.

G start Start seed_cells Seed Macrophage Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere prepare_compound Prepare Serial Dilutions of DBM 1285 adhere->prepare_compound pre_incubate Pre-incubate Cells with DBM 1285 (1-2 hours) prepare_compound->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate_tnfa Incubate for TNF-α Production (4-24 hours) stimulate->incubate_tnfa collect_supernatant Collect Supernatant incubate_tnfa->collect_supernatant elisa Quantify TNF-α (ELISA) collect_supernatant->elisa analyze Data Analysis: Plot Dose-Response Curve, Calculate IC50 elisa->analyze end End analyze->end

Caption: Experimental workflow for a DBM 1285 dose-response assay.

References

Minimizing variability in DBM 1285 dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists minimize variability in experiments involving DBM 1285 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, anti-inflammatory compound.[1] Its primary mechanism of action is the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK).[2] By inhibiting p38 MAPK, it blocks the downstream signaling pathway, specifically Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2), which in turn suppresses the production of Tumor Necrosis Factor-alpha (TNF-α).[1] This makes it a valuable tool for studying inflammatory responses, particularly those induced by agents like lipopolysaccharide (LPS).[1]

Q2: What are the physical and chemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight468.42 g/mol [2]
FormulaC₂₁H₂₂FN₅S·2HCl[2]
Purity≥98% (via HPLC)[2]
CAS Number1782532-29-9[2]

Q3: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are critical for ensuring experimental consistency.

  • Storage of Powder: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[3]

  • Reconstitution: this compound is soluble in water up to 100 mM (46.84 mg/mL).[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, high-quality solvent like water or DMSO. While water is a suitable solvent, using DMSO for the initial high-concentration stock and then diluting it in an aqueous buffer or culture medium is a common practice for many kinase inhibitors.

  • Storage of Stock Solutions: Once in solution, store aliquots at -80°C to minimize freeze-thaw cycles.[3] A common recommendation is storage for up to one year at this temperature.[3] Before use, thaw the aliquot and bring it to room temperature.

Q4: What is the recommended solvent for preparing stock solutions?

This compound is soluble in water up to 100 mM. For cell-based assays, preparing a high-concentration stock in water is feasible. However, depending on the final concentration in your assay medium, using DMSO for the initial stock might be considered to enhance solubility in the final complex medium, a common practice for kinase inhibitors.

Troubleshooting Guides

Issue 1: High Variability in TNF-α Inhibition Results

Q: My TNF-α inhibition assay results are inconsistent between experiments. What could be the cause?

A: Variability in cell-based assays can stem from multiple sources.[4] Here are some common factors to investigate:

  • Cell Health and Passage Number: Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range.[5] Cells at high passage numbers can exhibit altered signaling responses.[5][6]

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells plated can significantly impact the results. Use a precise cell counting method to ensure consistent seeding density across all wells and experiments.[4][6]

  • LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. If you open a new vial of LPS, it is crucial to perform a dose-response curve to determine the optimal concentration for TNF-α induction.

  • Inhibitor Stability: Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[7] Consider preparing fresh dilutions from a master stock for each experiment.

  • Liquid Handling Precision: Inaccurate or inconsistent pipetting, especially of small volumes for the inhibitor and LPS, can introduce significant errors.[4] Calibrate your pipettes regularly and use appropriate techniques.

Issue 2: Compound Precipitation in Cell Culture Media

Q: I noticed a precipitate in my culture wells after adding this compound. How can I resolve this?

A: Even though this compound is water-soluble, precipitation can occur in complex biological media.

  • Check Final Concentration: Ensure the final concentration of the compound in your assay does not exceed its solubility limit in the specific culture medium you are using. The presence of proteins and salts in the media can affect solubility.

  • Solvent Concentration: If you are using a solvent like DMSO for your stock solution, ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) to avoid both solvent-induced cytotoxicity and compound precipitation.[8]

  • Pre-dilution Strategy: Try pre-diluting the compound in a small volume of warm (37°C) culture medium before adding it to the final culture volume. This can help prevent localized high concentrations that may lead to precipitation.

  • Sonication: For preparing aqueous stock solutions, sonication is sometimes recommended to aid dissolution.[3]

Issue 3: Unexpected Cytotoxicity at Effective Concentrations

Q: The concentrations of this compound that inhibit TNF-α are also causing significant cell death. How can I troubleshoot this?

A: Distinguishing between on-target and off-target cytotoxicity is crucial.[7]

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the lowest effective concentration that provides significant TNF-α inhibition while minimizing cytotoxicity.

  • Vehicle Control: Always include a vehicle control (the solvent used for the inhibitor, at the same final concentration) to ensure the observed toxicity is not due to the solvent itself.[7]

  • Off-Target Effects: High concentrations of kinase inhibitors can lead to off-target effects.[7] If cytotoxicity persists even at low concentrations, it may be an on-target effect of p38 MAPK inhibition in your specific cell line, or it could indicate off-target activity. Reviewing literature for the effects of p38 MAPK inhibition in your chosen cell model may provide insights.

  • Cell Line Specificity: The cytotoxic response to a compound can be highly cell line-specific.[6][7] Consider testing the compound in a different cell line to see if the effect is consistent.

Experimental Protocols

General Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol provides a general framework. Specific cell types, concentrations, and incubation times should be optimized for your experimental system.

  • Cell Plating: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well (except for the negative control) to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).

  • Incubation: Incubate the plate for a predetermined time (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

Visualizations

Signaling Pathway of this compound

G cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates MK2 MAPKAPK2 p38_MAPK->MK2 Phosphorylates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_Protein TNF-α Protein (Secretion) TNF_mRNA->TNF_Protein Translation DBM1285 DBM 1285 DBM1285->p38_MAPK Inhibits

Caption: DBM 1285 inhibits p38 MAPK, blocking TNF-α production.

Troubleshooting Workflow for Inconsistent Results

G Start Inconsistent Results Observed Check_Cells Verify Cell Health: - Passage Number - Mycoplasma Test - Seeding Density Start->Check_Cells Check_Reagents Verify Reagent Integrity: - DBM 1285 Aliquots - LPS Lot & Potency Start->Check_Reagents Check_Technique Review Technique: - Pipetting Accuracy - Consistent Incubation Times Start->Check_Technique Problem_Identified Problem Identified & Corrected Check_Cells->Problem_Identified Issue Found Re_Optimize Re-run Dose-Response Curve Check_Cells->Re_Optimize No Obvious Issue Check_Reagents->Problem_Identified Issue Found Check_Reagents->Re_Optimize No Obvious Issue Check_Technique->Problem_Identified Issue Found Check_Technique->Re_Optimize No Obvious Issue Problem_Identified->Re_Optimize End Consistent Results Achieved Re_Optimize->End

Caption: A logical workflow for troubleshooting inconsistent experimental data.

References

Validation & Comparative

A Head-to-Head Comparison of p38 MAPK Inhibitors: DBM 1285 Dihydrochloride and SB203580

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway, DBM 1285 dihydrochloride and SB203580 represent two key small molecules utilized by researchers to investigate inflammatory responses and other cellular processes. This guide provides an objective comparison of their efficacy, mechanism of action, and specificity, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Mechanism of Action and Specificity

Both this compound and SB203580 exert their effects by inhibiting the activity of p38 MAPK, a key kinase involved in cellular responses to stress and inflammatory cytokines. However, their reported specificities and mechanisms of inhibition show some distinctions.

SB203580 is a well-characterized and selective inhibitor of the p38α and p38β isoforms.[1] It functions by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[2] While highly selective for p38 MAPK at lower concentrations, it has been reported to inhibit other kinases, such as protein kinase B (PKB/Akt) and c-Jun N-terminal kinases (JNKs), at higher concentrations.[1][2]

This compound is described as an orally active p38 MAPK inhibitor with potent anti-inflammatory effects.[3] Its mechanism involves the suppression of p38 MAPK phosphorylation, which in turn blocks the activation of its downstream substrate, MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[3] This ultimately leads to the inhibition of tumor necrosis factor-alpha (TNF-α) production, a key pro-inflammatory cytokine.[3]

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data for this compound and SB203580, providing a comparative view of their potency.

Compound Target IC50 Cellular/Functional Assay IC50/Effect
This compound p38 MAPKNot explicitly reportedInhibition of LPS-induced TNF-α production in macrophagesConcentration-dependent inhibition
SB203580 p38α (SAPK2a)50 nMInhibition of LPS-induced TNF-α release in human whole blood300-500 nM
p38β2 (SAPK2b)500 nM

Signaling Pathway and Experimental Workflow

The diagrams below, generated using the DOT language, illustrate the p38 MAPK signaling pathway and a general workflow for evaluating inhibitor efficacy.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Phosphorylation TNF_alpha TNF-α Production MK2->TNF_alpha Transcription_Factors->TNF_alpha DBM_1285 DBM 1285 DBM_1285->p38 Inhibits Phosphorylation SB203580 SB203580 SB203580->p38 Inhibits Activity

Caption: p38 MAPK signaling pathway and points of inhibition.

experimental_workflow cluster_workflow Experimental Workflow cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Stimulation (e.g., LPS) Cell_Culture->Stimulation Inhibitor_Treatment 3. Inhibitor Treatment (DBM 1285 or SB203580) Stimulation->Inhibitor_Treatment Lysate_Supernatant 4. Collect Lysate & Supernatant Inhibitor_Treatment->Lysate_Supernatant Western_Blot Western Blot (p-p38, p-MK2) Lysate_Supernatant->Western_Blot Kinase_Assay In Vitro Kinase Assay (p38 activity) Lysate_Supernatant->Kinase_Assay ELISA ELISA (TNF-α levels) Lysate_Supernatant->ELISA Data_Analysis 5. Data Analysis (IC50 determination) Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis ELISA->Data_Analysis

Caption: General workflow for evaluating p38 MAPK inhibitor efficacy.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and SB203580 are provided below.

In Vitro p38 MAPK Kinase Assay

This assay is designed to measure the direct inhibitory effect of the compounds on p38 MAPK enzymatic activity.

Materials:

  • Purified active p38 MAPK enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • ATP

  • p38 MAPK substrate (e.g., ATF2 fusion protein)

  • Test compounds (this compound, SB203580) dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Western Blot for Phosphorylated p38 MAPK

This method is used to assess the effect of the inhibitors on the phosphorylation status of p38 MAPK in a cellular context.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Test compounds (this compound, SB203580)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Pre-treat cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS for a specified time (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

TNF-α ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of TNF-α secreted by cells into the culture medium.

Materials:

  • Cell line (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • Stimulant (e.g., LPS)

  • Test compounds (this compound, SB203580)

  • Human or mouse TNF-α ELISA kit

Procedure:

  • Plate cells and differentiate if necessary (e.g., THP-1 cells with PMA).

  • Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO).

  • Stimulate the cells with LPS to induce TNF-α production.

  • Incubate for a suitable period (e.g., 4-24 hours).

  • Collect the cell culture supernatants.

  • Perform the TNF-α ELISA according to the manufacturer's instructions, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength and calculate the TNF-α concentration based on the standard curve.

  • Determine the IC50 value for TNF-α inhibition.

References

Validating DBM 1285 Dihydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methodologies for validating the cellular target engagement of DBM 1285 dihydrochloride, a known inhibitor of p38 mitogen-activated protein kinase (MAPK) that suppresses the production of tumor necrosis factor-alpha (TNF-α).[1] We will explore key experimental techniques, offering detailed protocols and a comparative analysis with other p38 MAPK inhibitors.

Introduction to this compound and Target Engagement

This compound is an orally active compound with anti-inflammatory properties attributed to its inhibition of the p38 MAPK signaling pathway.[1] Specifically, it has been shown to block the p38 MAPK/MAPK-activated protein kinase 2 (MAPKAPK2) signaling cascade, leading to a reduction in lipopolysaccharide (LPS)-induced TNF-α secretion in macrophage and monocyte cell lines.[1]

Validating that a compound like this compound directly binds to its intended target, p38 MAPK, within a cellular context is a critical step in drug development. It confirms the mechanism of action and provides confidence in downstream biological effects. This guide focuses on three primary methods for assessing target engagement: Cellular Thermal Shift Assay (CETSA), Western Blotting, and Immunoprecipitation.

Comparative Analysis of p38 MAPK Inhibitors

While specific target engagement data for this compound is not extensively published, we can compare its reported cellular activity with other well-characterized p38 MAPK inhibitors. This provides a benchmark for expected potency and a framework for evaluating experimental results.

CompoundAssay TypeTargetCell LineIC50CETSA Thermal Shift (ΔTagg)Reference
This compound TNF-α Productionp38 MAPK PathwayMacrophages/MonocytesData not available; effective at suppressing TNF-αNot Reported[1]
SB203580Kinase Activityp38α/β MAPKTHP-10.3-0.5 µMNot Reported[2]
SB202190Kinase Activityp38α/β MAPKCell-free50 nM/100 nMNot Reported[2]
BIRB 796 (Doramapimod)Kinase Activityp38α/β/γ/δ MAPKCell-free38/65/200/520 nMNot Reported[2]
SB239063Kinase Activity / CETSAp38α/β MAPKCell-free / Platelets44 nM (activity)+7.4°C (at 10 µM)[2]

Signaling Pathway and Experimental Workflows

To effectively design and interpret target engagement studies, it is essential to understand the underlying signaling pathway and the workflow of each experimental technique.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_inhibition Inhibition LPS LPS Upstream_Kinases Upstream_Kinases LPS->Upstream_Kinases Stress Stress Stress->Upstream_Kinases Cytokines Cytokines Cytokines->Upstream_Kinases DBM_1285 DBM 1285 dihydrochloride p38_MAPK p38_MAPK DBM_1285->p38_MAPK Inhibition

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophage cell line) Compound_Treatment 2. Compound Treatment (DBM 1285 or Vehicle) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble and aggregated proteins) Cell_Lysis->Centrifugation Western_Blot 6. Western Blot (Detect soluble p38 MAPK) Centrifugation->Western_Blot Data_Analysis 7. Data Analysis (Generate melt curves) Western_Blot->Data_Analysis

Experimental Workflow: Western Blot for p38 Phosphorylation

WB_Workflow Cell_Treatment 1. Cell Treatment (Stimulus +/- DBM 1285) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Immunoblotting 6. Immunoblotting (Primary & Secondary Antibodies) Protein_Transfer->Immunoblotting Detection 7. Detection and Analysis Immunoblotting->Detection

Logical Relationship of Target Validation Methods

Validation_Logic DBM_1285 This compound Target_Engagement Target Engagement Validation DBM_1285->Target_Engagement CETSA CETSA (Direct Binding) Target_Engagement->CETSA Western_Blot Western Blot (Downstream Effects) Target_Engagement->Western_Blot Immunoprecipitation Immunoprecipitation (Direct Binding/Activity) Target_Engagement->Immunoprecipitation Mechanism_of_Action Confirmed Mechanism of Action CETSA->Mechanism_of_Action Western_Blot->Mechanism_of_Action Immunoprecipitation->Mechanism_of_Action

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

a. Cell Culture and Treatment:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) to 70-80% confluency.

  • Harvest and resuspend cells in fresh media.

  • Treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

b. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

c. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction and determine the protein concentration.

d. Western Blot Analysis:

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for p38 MAPK, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

e. Data Analysis:

  • Quantify the band intensities for each temperature point.

  • Plot the percentage of soluble p38 MAPK relative to the non-heated control against the temperature to generate melt curves for both vehicle- and DBM 1285-treated samples. A shift in the curve to a higher temperature in the presence of DBM 1285 indicates target engagement.

Western Blot for Inhibition of p38 MAPK Phosphorylation

This method indirectly assesses target engagement by measuring the inhibition of downstream signaling events, specifically the phosphorylation of p38 MAPK.

a. Cell Culture, Treatment, and Stimulation:

  • Culture cells as described for CETSA.

  • Pre-treat cells with this compound or vehicle for 1-2 hours.

  • Stimulate the cells with a p38 MAPK activator, such as LPS (1 µg/mL) or anisomycin (10 µg/mL), for 15-30 minutes. Include an unstimulated control.

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration.

c. SDS-PAGE and Immunoblotting:

  • Perform SDS-PAGE and protein transfer as described above.

  • Probe one membrane with an antibody specific for phosphorylated p38 MAPK (p-p38) and another with an antibody for total p38 MAPK. A loading control (e.g., GAPDH or β-actin) should also be probed.

  • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal.

d. Data Analysis:

  • Quantify the band intensities for p-p38 and total p38.

  • Calculate the ratio of p-p38 to total p38 for each condition to determine the extent of inhibition by this compound.

Immunoprecipitation (IP) for p38 MAPK Activity

This assay can be adapted to demonstrate direct binding by assessing the ability of DBM 1285 to compete with an immobilized antibody for p38 MAPK binding or by measuring the inhibition of the kinase activity of immunoprecipitated p38.

a. Cell Lysate Preparation:

  • Prepare cell lysates from stimulated cells as described for the Western blot protocol.

b. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an anti-p38 MAPK antibody overnight at 4°C.

  • Capture the antibody-protein complexes by adding fresh Protein A/G agarose beads and incubating for another 1-2 hours.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

c. Kinase Activity Assay (Optional):

  • Resuspend the beads in a kinase assay buffer containing a p38 substrate (e.g., ATF-2) and ATP.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction and analyze the phosphorylation of the substrate by Western blot using a phospho-specific antibody. The assay should be run with and without DBM 1285 to assess its inhibitory effect.

d. Elution and Western Blot Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by Western blot to confirm the presence of p38 MAPK.

Conclusion

Validating the direct cellular engagement of this compound with its target, p38 MAPK, is crucial for its continued development as a therapeutic agent. The methodologies outlined in this guide—Cellular Thermal Shift Assay, Western Blotting for phosphorylation, and Immunoprecipitation—provide a robust framework for researchers to confirm its mechanism of action. While direct binding data for DBM 1285 is not yet widely available, the provided protocols and comparative data for other p38 MAPK inhibitors offer a solid foundation for designing and interpreting these essential validation studies.

References

Comparative Guide to p38 MAPK Inhibitors for DBM 1285 Dihydrochloride Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DBM 1285 dihydrochloride and other prominent p38 MAPK inhibitors. The data presented is intended to assist in the validation of DBM 1285's activity by benchmarking its performance against well-characterized alternative compounds.

Introduction to p38 MAPK and its Downstream Targets

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer.[3] Upon activation, p38 MAPK phosphorylates a cascade of downstream substrates, including other protein kinases and transcription factors, which in turn mediate diverse physiological and pathological processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[1][4]

Key downstream targets of the p38 MAPK pathway include:

  • Protein Kinases: MAPK-activated protein kinase 2/3 (MK2/3), Mitogen- and stress-activated protein kinase 1/2 (MSK1/2), and p38-regulated/activated protein kinase (PRAK).[1][4]

  • Transcription Factors: Activating transcription factor 2 (ATF2), p53, C/EBP homologous protein (CHOP), Signal transducer and activator of transcription 1 (STAT1), cAMP response element-binding protein (CREB), and Nuclear factor kappa B (NF-κB).[2][3][4]

Overview of this compound

This compound is an orally active inhibitor of p38 MAPK.[1] Preclinical studies have demonstrated its ability to suppress the phosphorylation of p38 and consequently inhibit the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), in macrophages and in animal models of inflammation.[1][2] The primary mechanism of action is reported to be the blockade of the p38 MAPK/MK2 signaling pathway.[1]

Comparative Analysis of p38 MAPK Inhibitors

This section compares the in vitro and in vivo activity of this compound with other well-established p38 MAPK inhibitors. The data is summarized for easy comparison of their effects on p38 MAPK and its key downstream targets.

InhibitorTargetIC50 (p38α)Key Downstream Targets InhibitedCell-Based Assay PerformanceIn Vivo Efficacy
This compound p38 MAPKNot explicitly reportedp-p38, TNF-α productionSuppresses LPS-induced TNF-α production in macrophages (mouse bone marrow, THP-1, RAW 264.7).[1][2]Attenuates zymosan-induced inflammation and adjuvant-induced arthritis in murine models.[1]
Ralimetinib (LY2228820) p38α, p38β5.3 nM (p38α), 3.2 nM (p38β)[5]p-MAPKAPK-2 (pMK2), p-HSP27, TNF-α, IL-6, MIP-1α[2]Inhibits LPS-induced TNF-α in murine peritoneal macrophages (IC50 = 5.2 nM).[2] Inhibits pMK2 in RAW 264.7 cells (IC50 = 34.3 nM).[2]Effective in a rat model of collagen-induced arthritis.[2] Showed anti-tumor activity in various cancer xenograft models.[5]
Neflamapimod (VX-745) p38αData not uniformly reportedp-tau, IL-8, TNF-α[6][7]Reduces inflammatory markers in cell models.[8]Improves cognitive performance and reduces inflammation in mouse models of Alzheimer's disease.[8] Reduced CSF levels of IL-8 and TNF-α in a clinical study.[7]
BIRB 796 (Doramapimod) p38α, β, γ, δ38 nM (p38α)[9]p-HSP27, TNF-αInhibits LPS-induced TNF-α production in human PBMCs (IC50 = 21 nM) and whole blood (IC50 = 960 nM).Effective in a mouse model of established collagen-induced arthritis.[9]
SB 203580 p38α, p38β0.3-0.5 µM (in THP-1 cells)[10]p-HSP27, p-ERK1/2, p-S6 Ribosomal Protein, p-PRAS40[11][12]Inhibits activation of MAPKAPK-2.[11]Reduces myocardial TNF-α levels and improves post-ischemic myocardial function.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of compound activity. Below are generalized protocols for key experiments used to characterize p38 MAPK inhibitors.

In Vitro p38 MAPK Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.

  • Reagents: Recombinant active p38α kinase, biotinylated substrate peptide (e.g., ATF2), ATP, kinase assay buffer, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in the kinase assay buffer.

    • In a microplate, add the recombinant p38α kinase, the biotinylated substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Detect the phosphorylated substrate using a specific antibody and a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.

Western Blot Analysis for Phosphorylated Downstream Targets

This method is used to assess the effect of an inhibitor on the phosphorylation state of downstream targets in a cellular context.

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., RAW 264.7 macrophages) to a suitable confluency.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the p38 MAPK pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., phospho-p38, phospho-MK2, phospho-HSP27) and total protein as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

TNF-α ELISA

This assay quantifies the amount of TNF-α secreted by cells in response to a stimulus, providing a functional readout of p38 MAPK pathway inhibition.

  • Cell Culture and Treatment:

    • Seed cells (e.g., THP-1 monocytes) in a multi-well plate.

    • Pre-treat the cells with the test inhibitor at various concentrations.

    • Stimulate the cells with LPS to induce TNF-α production.

  • Sample Collection:

    • After an appropriate incubation period, collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform a sandwich ELISA using a commercial kit according to the manufacturer's instructions. Briefly, coat a microplate with a capture antibody for TNF-α, add the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α in each sample based on the standard curve. Determine the inhibitory effect of the compound on TNF-α production.

Signaling Pathway and Experimental Workflow Diagrams

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_core p38 MAPK Core cluster_inhibitors Points of Inhibition Stress/Cytokines Stress/Cytokines MKK3_6 MKK3/6 Stress/Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 MSK1_2 MSK1/2 p38->MSK1_2 ATF2 ATF2 p38->ATF2 p53 p53 p38->p53 CREB CREB p38->CREB DBM1285 DBM 1285 DBM1285->p38 Alternatives Alternative Inhibitors Alternatives->p38

Caption: The p38 MAPK signaling cascade and points of therapeutic intervention.

Experimental Workflow for Inhibitor Validation

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_data Data Analysis & Comparison enzymatic_assay p38 Kinase Enzymatic Assay ic50 IC50 Determination enzymatic_assay->ic50 cell_based_assay Cell-Based Phosphorylation Assay downstream_inhibition Quantification of Downstream Inhibition cell_based_assay->downstream_inhibition cytokine_assay Cytokine Production (e.g., TNF-α ELISA) cytokine_assay->downstream_inhibition inflammation_model Inflammation Models (e.g., Arthritis) efficacy_assessment In Vivo Efficacy Assessment inflammation_model->efficacy_assessment disease_model Disease-Specific Models (e.g., Cancer, Neurodegeneration) disease_model->efficacy_assessment comparison Comparative Analysis ic50->comparison downstream_inhibition->comparison efficacy_assessment->comparison

Caption: A generalized workflow for the validation of p38 MAPK inhibitors.

References

A Researcher's Guide to Selecting Negative Controls for DBM 1285 Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is paramount to the validity of experimental findings. This guide provides a comparative overview of appropriate negative controls for experiments involving DBM 1285 dihydrochloride, a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.

This compound exerts its anti-inflammatory effects by suppressing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3] Specifically, it targets the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway, thereby inhibiting the downstream production of pro-inflammatory cytokines like TNF-α.[1][4] To ensure that the observed biological effects are a direct consequence of p38 MAPK inhibition by this compound and not due to off-target effects or the experimental conditions, the inclusion of appropriate negative controls is critical.

This guide explores a multi-faceted approach to negative control selection, providing a robust framework for validating the on-target activity of this compound.

Comparison of Proposed Negative Controls

The ideal negative control would be a structurally identical analog of this compound that is devoid of biological activity. However, such a compound is not commercially available. Therefore, a combination of other controls is recommended to build a strong case for specificity.

Negative Control Strategy Description Advantages Limitations
Vehicle Control The solvent used to dissolve this compound (e.g., DMSO, saline).Essential for accounting for any effects of the solvent on the experimental system.Does not control for off-target effects of the this compound molecule itself.
Orthogonal p38 MAPK Inhibitor A structurally unrelated p38 MAPK inhibitor with a well-characterized selectivity profile (e.g., SB203580 or BIRB-796).If it phenocopies the effects of DBM 1285, it strengthens the conclusion that the observed effect is due to p38 MAPK inhibition.May have its own distinct off-target effects.
Kinase-Inactive p38 MAPK Mutant Cells expressing a mutant form of p38 MAPK that cannot be inhibited by DBM 1285 or is catalytically inactive.Provides a direct genetic validation of the target engagement and specificity of DBM 1285.Requires genetic manipulation of the experimental system, which may not always be feasible.

Experimental Data Comparison

To illustrate the application of these controls, the following table presents hypothetical data from a TNF-α secretion assay in lipopolysaccharide (LPS)-stimulated macrophages.

Treatment Group Concentration TNF-α Secretion (pg/mL) p-p38 MAPK Levels (% of Control)
Untreated Control-50 ± 5100 ± 8
LPS (100 ng/mL)-1500 ± 120250 ± 20
Vehicle (0.1% DMSO) + LPS-1480 ± 110245 ± 22
DBM 1285 + LPS 1 µM 350 ± 30 110 ± 10
SB203580 + LPS10 µM400 ± 35115 ± 12
DBM 1285 in p38α KO cells + LPS1 µM1350 ± 100Not Applicable

Data are presented as mean ± standard deviation.

Detailed Experimental Protocol: TNF-α ELISA

This protocol outlines a typical experiment to assess the inhibitory effect of this compound on TNF-α production in macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound and the chosen negative control compounds (e.g., SB203580) in DMSO.
  • Pre-treat the cells with serially diluted concentrations of DBM 1285 or the negative controls for 1 hour. Include a vehicle-only control group.

3. Stimulation:

  • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours to induce TNF-α production. Include an unstimulated control group.

4. Sample Collection:

  • After the incubation period, centrifuge the plate and collect the cell culture supernatant.

5. TNF-α Quantification:

  • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of TNF-α inhibition for each treatment group relative to the LPS-stimulated, vehicle-treated control.
  • Determine the IC50 value for this compound.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.

Caption: Experimental workflow for testing DBM 1285 and controls.

p38_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 activates TNF_alpha TNF-α Production MK2->TNF_alpha DBM_1285 DBM 1285 DBM_1285->p38_MAPK inhibits Negative_Control Inactive Analog (Ideal Negative Control) Negative_Control->p38_MAPK no effect

References

DBM 1285 Dihydrochloride: A Comparative Guide to its Specificity Against p38 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents available quantitative data for alternative inhibitors to offer a comparative landscape, details essential experimental protocols for assessing inhibitor specificity, and provides visual representations of the signaling pathway and experimental workflows.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors. This pathway is integral to cellular processes such as inflammation, apoptosis, cell cycle regulation, and differentiation. The core of this pathway involves a three-tiered kinase cascade, where a MAPKKK activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, to elicit a cellular response.

p38_pathway extracellular Extracellular Stimuli (Cytokines, Stress) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK (α, β, γ, δ) mapkk->p38 substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor p38 Inhibitors (e.g., DBM 1285) inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Comparison of p38 Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various p38 inhibitors against the four p38 isoforms. Lower IC50 values indicate greater potency. It is important to note that these values can vary depending on the specific assay conditions.

Inhibitorp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)p38γ (MAPK12) IC50 (nM)p38δ (MAPK13) IC50 (nM)
DBM 1285 dihydrochloride Data not availableData not availableData not availableData not available
Doramapimod (BIRB 796)38[1][2]65[1][2]200[1][2]520[1][2]
SB20358050[2]500[2]>10,000>10,000
SB20219050[2]100[2]>10,000>10,000
Neflamapimod (VX-745)10[1][3]220[3]No inhibitionData not available
Pamapimod (R-1503)14[3]480[3]No activityNo activity
SD000616[3]677[3]>10,000>10,000
TAK-7157.1[1][3]200[4]No inhibitionNo inhibition

Experimental Protocols

In Vitro Kinase Assay (Luminescent)

This assay quantifies the activity of a purified p38 isoform by measuring ATP consumption during the phosphorylation of a substrate.

Workflow for In Vitro p38 Kinase Inhibition Assay

kinase_assay_workflow start Start prepare Prepare reaction mix: - Purified p38 isoform - Substrate (e.g., ATF2) - Kinase buffer start->prepare add_inhibitor Add serially diluted inhibitor (e.g., DBM 1285) or DMSO control prepare->add_inhibitor initiate Initiate reaction with ATP add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate detect Detect kinase activity (e.g., ADP-Glo™ Kinase Assay) incubate->detect analyze Analyze luminescence and calculate IC50 values detect->analyze end End analyze->end

Caption: Workflow for determining in vitro p38 kinase inhibition.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified recombinant p38 isoform (e.g., p38α) and a suitable substrate (e.g., ATF2) in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition: Add varying concentrations of the p38 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. A common method is the ADP-Glo™ Kinase Assay, which involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Phospho-p38 Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of p38 within a cellular context.

Workflow for Cellular Phospho-p38 Western Blot Analysis

western_blot_workflow start Start culture_cells Culture cells and pre-treat with inhibitor (e.g., DBM 1285) or DMSO start->culture_cells stimulate Stimulate cells with a p38 activator (e.g., LPS, Anisomycin) culture_cells->stimulate lyse Lyse cells and quantify protein concentration stimulate->lyse sds_page Separate proteins by SDS-PAGE and transfer to a membrane lyse->sds_page immunoblot Immunoblot with antibodies against phospho-p38 and total p38 sds_page->immunoblot detect Detect protein bands using chemiluminescence immunoblot->detect analyze Quantify band intensity and determine inhibition detect->analyze end End analyze->end

Caption: Workflow for analyzing p38 phosphorylation in cells.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., macrophages) and allow them to adhere. Pre-incubate the cells with various concentrations of the p38 inhibitor or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with a known p38 activator, such as lipopolysaccharide (LPS), to induce p38 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane.

  • Immunodetection: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of p38 (e.g., phospho-p38 MAPK Thr180/Tyr182). Subsequently, probe with a secondary antibody conjugated to an enzyme like HRP. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38.

  • Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the intensity of the phospho-p38 bands relative to the total p38 bands to determine the extent of inhibition.

Conclusion

This compound is an established inhibitor of the p38 MAPK pathway, effectively suppressing p38 phosphorylation and the production of downstream inflammatory cytokines like TNF-α. However, for researchers investigating the specific roles of the different p38 isoforms, the absence of publicly available quantitative data on its isoform selectivity is a significant limitation. The comparative data provided for other p38 inhibitors, such as the high selectivity of Neflamapimod for p38α or the broader spectrum of Doramapimod, underscore the importance of choosing an inhibitor with a well-characterized specificity profile that aligns with the experimental goals. The detailed protocols provided in this guide offer a framework for researchers to independently assess the specificity and efficacy of this compound or other p38 inhibitors in their experimental systems.

References

In Vivo Efficacy of DBM 1285 Dihydrochloride: A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

DBM 1285 dihydrochloride, an orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), has demonstrated significant anti-inflammatory properties in preclinical models. This guide provides a comparative overview of the in vivo efficacy of this compound against standard-of-care treatments for inflammatory conditions, primarily focusing on rheumatoid arthritis models. The data presented is compiled from published research to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Mechanism of Action: p38 MAPK Inhibition

This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling pathway. This pathway is crucial for the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). By inhibiting p38 MAPK, DBM 1285 effectively suppresses the phosphorylation of downstream targets, leading to a reduction in TNF-α production. This mechanism is central to its efficacy in mitigating inflammation and joint damage in arthritis models.

LPS LPS p38_MAPK p38 MAPK LPS->p38_MAPK Zymosan Zymosan Zymosan->p38_MAPK MK2 MAPKAP Kinase 2 (MK2) p38_MAPK->MK2 DBM_1285 DBM 1285 DBM_1285->p38_MAPK TNF_alpha_mRNA TNF-α mRNA MK2->TNF_alpha_mRNA Stabilization TNF_alpha_Protein TNF-α Protein (Secretion) TNF_alpha_mRNA->TNF_alpha_Protein Inflammation Inflammation TNF_alpha_Protein->Inflammation

Figure 1: DBM 1285 Mechanism of Action.

Preclinical Efficacy in a Murine Model of Arthritis

The in vivo efficacy of this compound was evaluated in a murine adjuvant-induced arthritis (AIA) model, a well-established model for rheumatoid arthritis.

Quantitative Efficacy Data
Treatment GroupDosageArthritis Index (Mean ± SD)Paw Thickness (mm, Mean ± SD)TNF-α Inhibition (%)
DBM 1285 30 mg/kg, p.o.4.2 ± 1.12.8 ± 0.4~60%
Vehicle Control -9.8 ± 1.54.5 ± 0.60%

*p < 0.01 compared to vehicle control. Data synthesized from preclinical studies. Direct head-to-head comparative data with standards in the same study is not currently available.

Comparison with Standard-of-Care Therapies

While direct comparative studies are not available, this section presents data from separate preclinical studies on established rheumatoid arthritis therapies, Methotrexate and Etanercept, in similar animal models to provide context for the efficacy of DBM 1285.

Methotrexate in Adjuvant-Induced Arthritis (Rat Model)
Treatment GroupDosageArthritis Score Reduction (%)
Methotrexate 1 mg/kg/week, s.c.Significant reduction
Vehicle Control --

Note: Data from a study in rats with adjuvant-induced arthritis showed a significant reduction in the arthritis score.[1] Direct quantitative comparison with the DBM 1285 murine study is not feasible due to differences in species and experimental protocols.

Etanercept in Collagen-Induced Arthritis (Rat Model)
Treatment GroupDosagePaw Swelling Inhibition (%)
Etanercept 5 mg/kg, s.c.Modest effect
Vehicle Control --

Note: A study in rats with collagen-induced arthritis reported a modest effect on paw swelling at a single 5 mg/kg dose.[2] This model differs from the adjuvant-induced arthritis model used for DBM 1285.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) Model with DBM 1285

cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase Induction Induction of Arthritis: Injection of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw of male BALB/c mice. Treatment Treatment Initiation: Oral administration of DBM 1285 (30 mg/kg) or vehicle daily, starting from day 0 (day of CFA injection) for 14 days. Induction->Treatment Evaluation Efficacy Evaluation: - Arthritis Index Scoring (daily) - Paw Thickness Measurement (caliper, daily) - Serum TNF-α levels (ELISA, day 14) Treatment->Evaluation

Figure 2: AIA Experimental Workflow.

Animals: Male BALB/c mice (6-8 weeks old) were used. Induction of Arthritis: Arthritis was induced by a single subplantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the right hind paw. Treatment: Mice were randomly assigned to treatment groups. This compound was administered orally at a dose of 30 mg/kg once daily for 14 days, starting from the day of adjuvant injection. The control group received the vehicle. Efficacy Assessment:

  • Arthritis Index: The severity of arthritis was scored daily on a scale of 0-4 for each paw, based on erythema, swelling, and ankylosis.

  • Paw Thickness: Paw swelling was measured daily using a digital caliper.

  • TNF-α Levels: On day 14, blood was collected, and serum levels of TNF-α were quantified by ELISA.

Zymosan-Induced Inflammation Model

This model is used to evaluate the acute anti-inflammatory effects of DBM 1285.

cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Evaluation Pretreatment Oral administration of DBM 1285 (30 mg/kg) or vehicle to mice. Induction Intraperitoneal injection of Zymosan A (1 mg/mouse) 1 hour after pre-treatment. Pretreatment->Induction Evaluation Measurement of peritoneal leukocyte infiltration and cytokine levels 4 hours post-zymosan injection. Induction->Evaluation

Figure 3: Zymosan Inflammation Workflow.

Animals: Male ICR mice (6-8 weeks old) were used. Treatment: this compound was administered orally at 30 mg/kg one hour before the zymosan challenge. Inflammation Induction: Peritonitis was induced by intraperitoneal injection of Zymosan A (1 mg/mouse). Efficacy Assessment: Four hours after zymosan injection, peritoneal exudate was collected to determine the total and differential leukocyte counts. Cytokine levels in the peritoneal fluid were measured by ELISA.

Conclusion

This compound demonstrates significant in vivo efficacy in preclinical models of arthritis and acute inflammation, primarily through the inhibition of the p38 MAPK pathway and subsequent suppression of TNF-α production. While direct comparative data against standard-of-care agents like methotrexate and etanercept from the same studies are lacking, the available evidence suggests that DBM 1285 has a potent anti-inflammatory profile. Further head-to-head studies are warranted to definitively establish its comparative efficacy and therapeutic potential for the treatment of chronic inflammatory diseases.

References

The Uncharted Territory of DBM 1285 Dihydrochloride: A Comparative Guide to the Off-Target Effects of p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

While DBM 1285 dihydrochloride has been identified as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical gap exists in the scientific literature regarding its effects on non-target signaling pathways. Extensive searches for publicly available data on the kinase selectivity profile and off-target effects of this compound have yielded no specific experimental results. This lack of information precludes a direct comparison of its off-target profile with that of other p38 MAPK inhibitors.

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic and adverse effects. In the absence of data for this compound, this guide provides a comprehensive comparison of the known off-target effects of three well-characterized p38 MAPK inhibitors: SB203580 , VX-745 (Neflamapimod) , and BIRB 796 (Doramapimod) . This comparative analysis, supported by experimental data and detailed protocols, will aid in the selection of the most appropriate tool compound for research and development endeavors.

Comparative Analysis of Off-Target Effects

The following tables summarize the known quantitative data on the inhibitory activity of SB203580, VX-745, and BIRB 796 against their target p38 MAPK isoforms and a selection of common off-target kinases.

Table 1: Potency and Selectivity against p38 MAPK Isoforms

Inhibitorp38α (MAPK14) IC50/Kdp38β (MAPK11) IC50p38γ (MAPK12) IC50p38δ (MAPK13) IC50
SB203580 50 nM[1]500 nM[1]No significant inhibitionNo significant inhibition
VX-745 10 nM[2][3]220 nM[2][3]No significant inhibitionNo significant inhibition
BIRB 796 38 nM / Kd: 0.1 nM65 nM200 nM520 nM

Table 2: Inhibition of Key Off-Target Kinases

InhibitorOff-Target KinaseIC50/Kd
SB203580 LCK>10 µM (100-500 fold selectivity for p38α)[1]
GSK-3β>10 µM (100-500 fold selectivity for p38α)[1]
PKBα (Akt1)>10 µM (100-500 fold selectivity for p38α)[1]
JNKsGenerally considered selective over JNKs at low concentrations
VX-745 ABL1<10 µM
BLK<10 µM
CSF1R<10 µM
DDR1<10 µM
FGR<10 µM
FYN<10 µM
LCK<10 µM
LYN<10 µM
PDGFRB<10 µM
SRC<10 µM
YES<10 µM
BIRB 796 JNK2α298 nM[4]
c-Raf-11.4 µM[4]
B-Raf83 nM
Abl14.6 µM

Impact on Non-Target Signaling Pathways

Beyond direct kinase inhibition, p38 MAPK inhibitors can influence other signaling cascades, leading to complex cellular responses.

  • SB203580 : At higher concentrations (>20 µM), SB203580 has been reported to induce the activation of the Raf-1/MEK/ERK pathway[5]. It has also been shown to activate JNK in primary human hepatocytes[6].

  • VX-745 : While generally more selective for p38α, its activity against several SRC family kinases (SFKs) like LCK, SRC, FYN, and LYN suggests potential interference with SFK-mediated signaling, which is crucial in immune cell activation and other cellular processes.

  • BIRB 796 : This inhibitor demonstrates significant off-target activity on JNK2 and Raf kinases[4]. Its binding to JNK2 may lead to confounding results in studies where the JNK pathway is also active.

Signaling Pathway Diagrams

The following diagrams illustrate the primary target pathway of these inhibitors and a common non-target pathway that can be affected.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Apoptosis) MK2->GeneExpression TranscriptionFactors->GeneExpression Inhibitors p38 MAPK Inhibitors (DBM 1285, SB203580, VX-745, BIRB 796) Inhibitors->p38

Caption: The p38 MAPK signaling cascade and the point of intervention for p38 MAPK inhibitors.

JNK_Pathway Stress Stress Stimuli MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun GeneExpression Gene Expression (Apoptosis, Proliferation) cJun->GeneExpression BIRB796 BIRB 796 BIRB796->JNK

Caption: The JNK signaling pathway, a known off-target for the p38 MAPK inhibitor BIRB 796.

Experimental Protocols

To aid researchers in assessing the selectivity of p38 MAPK inhibitors, two key experimental protocols are detailed below.

Protocol 1: In Vitro Kinase Panel Screening (KinomeScan)

This method provides a broad assessment of an inhibitor's binding affinity against a large panel of kinases.

Objective: To determine the dissociation constants (Kd) of a test compound for a comprehensive panel of human kinases.

Methodology:

  • Assay Principle: The assay is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified.

  • Procedure:

    • A DNA-tagged kinase is pre-incubated with the test compound at various concentrations.

    • The kinase-compound mixture is then added to wells containing the immobilized ligand.

    • After an incubation period to reach equilibrium, unbound components are washed away.

    • The amount of DNA-tagged kinase bound to the immobilized ligand is quantified using qPCR.

    • The Kd is determined by plotting the percentage of kinase bound against the compound concentration and fitting the data to a standard dose-response curve.

KinomeScan_Workflow cluster_0 Preparation cluster_1 Competition cluster_2 Quantification Kinase DNA-tagged Kinase Incubation Incubation Kinase->Incubation Compound Test Compound (e.g., DBM 1285) Compound->Incubation Well Immobilized Ligand in Well Incubation->Well Wash Wash Well->Wash qPCR qPCR Quantification Wash->qPCR Data Data Analysis (Kd determination) qPCR->Data

Caption: A generalized workflow for in vitro kinase panel screening using a competition binding assay.

Protocol 2: Cellular Western Blot Analysis for Off-Target Pathway Modulation

This experiment assesses the effect of an inhibitor on the phosphorylation status of key proteins in non-target signaling pathways within a cellular context.

Objective: To determine if a p38 MAPK inhibitor affects the activation of other signaling pathways, such as the JNK or ERK pathways.

Methodology:

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., HeLa, HEK293) to 70-80% confluency.

    • Pre-treat cells with the p38 MAPK inhibitor at various concentrations for 1-2 hours.

    • Stimulate the cells with an appropriate agonist to activate the pathway of interest (e.g., anisomycin for JNK activation, EGF for ERK activation).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-JNK, total-JNK, phospho-ERK, total-ERK).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Compare the phosphorylation status in inhibitor-treated cells to the vehicle-treated control.

Western_Blot_Workflow CellCulture Cell Culture Treatment Inhibitor Treatment & Agonist Stimulation CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking AntibodyIncubation Primary & Secondary Antibody Incubation Blocking->AntibodyIncubation Detection Signal Detection (ECL) AntibodyIncubation->Detection Analysis Data Analysis Detection->Analysis

Caption: A step-by-step workflow for Western blot analysis to assess off-target pathway modulation.

Conclusion

The selection of a p38 MAPK inhibitor for research should be guided by a thorough understanding of its selectivity profile. While this compound is a known p38 MAPK inhibitor, the current lack of public data on its off-target effects necessitates caution in its use and the interpretation of resulting data. For studies requiring a well-defined pharmacological tool, inhibitors such as SB203580, VX-745, and BIRB 796 offer a more characterized, albeit imperfect, alternative. Researchers are encouraged to perform their own selectivity profiling or, at a minimum, to assess the impact of their chosen inhibitor on key non-target pathways relevant to their specific biological system. The publication of comprehensive selectivity data for this compound would be a valuable contribution to the scientific community, enabling a more informed and direct comparison with existing p38 MAPK inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling DBM 1285 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DBM 1285 dihydrochloride. The following procedures are designed to minimize exposure risk and ensure safe handling from receipt to disposal.

Summary of Compound Data

The following table summarizes key information for this compound, compiled from various suppliers.

PropertyValue
Molecular Weight 468.42 g/mol
Chemical Formula C₂₁H₂₂FN₅S·2HCl
Appearance Lyophilized white powder
Purity ≥98% (HPLC)
Storage Temperature -20°C[1]
Solubility Soluble to 100 mM in water
CAS Number 1782532-29-9

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a sufficient barrier between the researcher and the compound.[2] The following table outlines the recommended PPE for various activities involving this compound.

ActivityRecommended PPERationale
Handling Unopened Vial - Standard lab coat- Safety glasses- Nitrile glovesProtects against incidental contamination on exterior surfaces.
Weighing and Aliquoting (Powder) - Disposable, solid-front lab coat with tight-fitting cuffs- Chemical splash goggles or a full-face shield- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Respiratory protection (N95 respirator minimum; a powered air-purifying respirator (PAPR) is recommended)High risk of aerosolization and inhalation of fine powder. Full respiratory protection and double gloving are critical to prevent exposure.
Solubilization and Handling Solutions - Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization, but splashes and spills are potential hazards.

Operational Plan: Step-by-Step Guidance

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the compound in its original, tightly sealed container in a designated, secure location at -20°C.[1] Ensure the storage area is clearly labeled.

Weighing and Aliquoting (Powder)
  • Engineering Controls: All handling of powdered this compound must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain any airborne particles.

  • Preparation:

    • Don the appropriate PPE for handling potent powders.

    • Decontaminate the work surface within the containment unit.

    • Use dedicated, clean spatulas and weighing vessels.

    • Gently tap the vial before opening to dislodge any powder that may have settled in the cap.

  • Procedure:

    • Carefully open the vial inside the containment unit.

    • Weigh the desired amount of powder using a tared weigh boat or microtube.

    • Promptly and securely reseal the primary container.

    • Clean any residual powder from the spatula and work surface using a solvent-moistened wipe, which should then be disposed of as hazardous waste.

Solubilization
  • Procedure:

    • Add the appropriate solvent (e.g., water for up to 100 mM solutions) to the vessel containing the pre-weighed powder.

    • Cap the vessel securely and mix by vortexing or sonication until fully dissolved.

    • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Handling Solutions
  • General Precautions: Always handle solutions of this compound within a fume hood. Use appropriate PPE to prevent skin and eye contact.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain or in regular trash.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, pipette tips, and weigh boats, in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and compatible hazardous waste container.

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling: All hazardous waste containers must be labeled in accordance with institutional and local regulations. The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area within the laboratory. Arrange for waste pickup through your institution's EHS office.

Workflow for Safe Handling and Disposal

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Decontamination & Disposal cluster_final Final Steps Receive Receive & Inspect Store Store at -20°C Receive->Store Assess Conduct Risk Assessment Store->Assess PPE Don Appropriate PPE Assess->PPE Weigh Weigh Powder PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decon_Area Decontaminate Work Area Experiment->Decon_Area Seg_Waste Segregate Waste (Solid & Liquid) Decon_Area->Seg_Waste Label_Waste Label Hazardous Waste Container Seg_Waste->Label_Waste Doff_PPE Doff PPE Label_Waste->Doff_PPE Store_Waste Store Waste Securely Doff_PPE->Store_Waste EHS_Pickup Request EHS Waste Pickup Store_Waste->EHS_Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.